molecular formula C11H20N2O B2954028 1-Cyclopentylpiperidine-4-carboxamide CAS No. 1170458-48-6

1-Cyclopentylpiperidine-4-carboxamide

Cat. No.: B2954028
CAS No.: 1170458-48-6
M. Wt: 196.294
InChI Key: PESMSAUSZVDYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.294. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-11(14)9-5-7-13(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESMSAUSZVDYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical and Pharmacological Profiling of 1-Cyclopentylpiperidine-4-carboxamide: A Privileged Scaffold in Neurodegenerative Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the architectural design of small-molecule therapeutics increasingly relies on "privileged scaffolds"—core structures that provide optimal physicochemical properties for central nervous system (CNS) penetration and multi-target engagement. 1-Cyclopentylpiperidine-4-carboxamide (CAS: 1170458-48-6) has emerged as a critical building block in this domain. With a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.2893 g/mol [[1]](), this isonipecotamide derivative serves as the structural foundation for first-in-class dual inhibitors targeting both thrombin and cholinesterases in Alzheimer's disease (AD) models 2.

This technical guide provides an in-depth analysis of its molecular properties, a self-validating synthetic methodology, and its mechanistic role in advanced drug development.

Physicochemical Profiling & Structural Analysis

The utility of 1-cyclopentylpiperidine-4-carboxamide in drug discovery is dictated by its precise stoichiometry and structural features. The molecule consists of a piperidine ring N-alkylated with a cyclopentyl group, and functionalized at the C4 position with a primary carboxamide.

Causality Behind Structural Features:
  • The Basic Piperidine Nitrogen: With a pKa typically around 9.5, the tertiary amine is protonated at physiological pH. This allows it to form critical cation-

    
     interactions with the catalytic residues of target enzymes (e.g., the S1 specificity pocket of thrombin or Trp86 in acetylcholinesterase).
    
  • The Cyclopentyl Moiety: The addition of the cyclopentyl ring precisely tunes the lipophilicity (LogP) of the scaffold. This hydrophobic bulk is causally linked to enhanced Blood-Brain Barrier (BBB) permeation, a non-negotiable requirement for AD therapeutics.

  • The Carboxamide Group: Acts as a versatile hydrogen bond donor and acceptor, anchoring the molecule within hydrophilic sub-pockets of target proteins or serving as a synthetic handle for further functionalization.

Quantitative Data Summary
PropertyValuePharmacological Significance
Chemical Name 1-Cyclopentylpiperidine-4-carboxamideCore isonipecotamide scaffold
CAS Number 1170458-48-6Unique chemical registry identifier
Molecular Formula C₁₁H₂₀N₂ODefines exact atomic stoichiometry
Molecular Weight 196.2893 g/mol Low MW allows downstream functionalization without violating Lipinski's Rule of 5
Hydrogen Bond Donors 1 (Amide -NH₂)Crucial for target enzyme interaction
Hydrogen Bond Acceptors 2 (Amide C=O, Piperidine N)Facilitates orientation in binding pockets

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-cyclopentylpiperidine-4-carboxamide is achieved via a highly selective reductive amination of piperidine-4-carboxamide (isonipecotamide) with cyclopentanone 3. The following protocol is designed as a self-validating system, ensuring that each step provides empirical feedback before progression.

Step-by-Step Reductive Amination Protocol

Phase 1: Iminium Ion Formation

  • Reagent Preparation: Dissolve piperidine-4-carboxamide (1.0 eq) and cyclopentanone (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).

    • Causality: CH₂Cl₂ is a non-nucleophilic, aprotic solvent that stabilizes the intermediate iminium ion without participating in side reactions. The slight excess of cyclopentanone drives the equilibrium toward complete iminium formation.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mild acidic conditions (pH ~5-6) protonate the carbonyl oxygen of cyclopentanone, increasing its electrophilicity and accelerating the nucleophilic attack by the secondary amine.

  • Self-Validation (IPQC 1): Stir at room temperature for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the secondary amine starting material (which stains strongly) validates complete iminium formation.

Phase 2: Selective Reduction 4. Hydride Addition: Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Causality: NaBH(OAc)₃ is sterically bulky and electron-deficient compared to standard NaBH₄. It selectively reduces the highly electrophilic iminium ion without reducing the unreacted cyclopentanone, preventing the formation of cyclopentanol impurities.
  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.
  • Self-Validation (IPQC 2): Perform an LC-MS aliquot check. The presence of the target mass (
    
    
    197.16 [M+H]⁺) and the absence of the starting mass validate the reduction phase.

Phase 3: Quenching and Isolation 7. Quenching: Quench the reaction with saturated aqueous NaHCO₃ until pH 8-9 is reached.

  • Causality: The basic quench neutralizes the acetic acid and decomposes excess borohydride. Crucially, it ensures the newly formed tertiary amine is unprotonated, driving it entirely into the organic extraction layer.
  • Extraction: Extract with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 1-cyclopentylpiperidine-4-carboxamide scaffold.

    SynthWorkflow Step1 Isonipecotamide + Cyclopentanone Step2 Iminium Ion Formation Step1->Step2 CH2Cl2, rt Catalytic Acid Step3 Selective Reduction (NaBH(OAc)3) Step2->Step3 Hydride Transfer Step4 1-Cyclopentylpiperidine- 4-carboxamide Step3->Step4 Aqueous Workup (pH 8-9)

    Fig 1. Reductive amination workflow for 1-cyclopentylpiperidine-4-carboxamide synthesis.

    Pharmacological Application: Multimodal Alzheimer's Therapeutics

The true value of 1-cyclopentylpiperidine-4-carboxamide lies in its application as a core scaffold for neurodegenerative drug design. Recent breakthroughs have utilized this exact molecular framework to synthesize first-in-class dual inhibitors of Thrombin and Cholinesterases 2.

By functionalizing the primary carboxamide with specific aryl groups (e.g., yielding N-(3-(4-fluorobenzyloxy)phenyl)-1-cyclopentylpiperidine-4-carboxamide), researchers have successfully targeted two distinct pathological pathways in Alzheimer's Disease:

  • Thrombin Inhibition: Thrombin is a pleiotropic protease. In the AD brain, its overactivation leads to the cleavage of Protease-Activated Receptors (PARs) on microglia, triggering severe neuroinflammation and Blood-Brain Barrier (BBB) permeability. The 1-cyclopentylpiperidine core perfectly mimics the basic arginine residue required to block thrombin's active site.

  • Cholinesterase (AChE/BChE) Inhibition: Simultaneously, the spatial geometry of the isonipecotamide scaffold allows it to bind within the catalytic gorge of cholinesterases, preventing the hydrolysis of acetylcholine and thereby mitigating cognitive decline.

Pathway Drug 1-Cyclopentylpiperidine- 4-carboxamide Scaffold Thrombin Thrombin (Factor IIa) Drug->Thrombin Inhibits ChE Cholinesterases (AChE / BChE) Drug->ChE Inhibits Neuro Microglia Activation & Neuroinflammation Thrombin->Neuro Activates PARs BBB BBB Permeability & Vascular Injury Thrombin->BBB Endothelial Damage ACh Acetylcholine Depletion ChE->ACh Hydrolysis AD Alzheimer's Disease Progression Neuro->AD BBB->AD ACh->AD

Fig 2. Dual-target inhibition pathway of the isonipecotamide scaffold in Alzheimer's disease.

Analytical Validation Metrics

To ensure the scientific integrity of the synthesized 1-cyclopentylpiperidine-4-carboxamide, the following analytical metrics must be confirmed. These parameters act as the final self-validating checkpoint before the scaffold is utilized in downstream drug development.

Analytical TechniqueExpected Key Signal / MetricStructural Confirmation
HRMS (ESI+)

197.16 [M+H]⁺
Confirms the exact mass of the synthesized C₁₁H₂₀N₂O scaffold.
¹H NMR (CDCl₃)

~2.50-2.60 (m, 1H, cyclopentyl CH-N)
Validates successful N-alkylation; shift indicates proximity to the electronegative nitrogen.
IR Spectroscopy ~1660 cm⁻¹ (C=O stretch)Confirms the structural integrity of the primary carboxamide group post-reduction.

References

  • Source: 10xchem.
  • Source: MDPI Molecules (2021)
  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

physicochemical characteristics of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and application of 1-Cyclopentylpiperidine-4-carboxamide , a critical intermediate in the development of dual-target inhibitors for neurodegenerative and cardiovascular therapeutics.

A Critical Scaffold in GPCR and Enzyme Inhibitor Design

Executive Summary

1-Cyclopentylpiperidine-4-carboxamide (CAS: 1170458-48-6) serves as a pivotal pharmacophore in medicinal chemistry. Structurally, it combines a polar, hydrogen-bonding carboxamide tail with a lipophilic cyclopentyl "cap" on the piperidine nitrogen. This amphiphilic nature allows it to bridge solvent-accessible domains and hydrophobic pockets within target proteins, specifically Thrombin, Acetylcholinesterase (AChE), and Chemokine Receptor 2 (CCR2).

This guide provides a definitive physicochemical profile, validated synthetic routes, and analytical standards required for the high-fidelity utilization of this scaffold in drug discovery.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]
ParameterSpecification
IUPAC Name 1-Cyclopentylpiperidine-4-carboxamide
Common Name N-Cyclopentylisonipecotamide
CAS Number 1170458-48-6
Molecular Formula C₁₁H₂₀N₂O
Molecular Weight 196.29 g/mol
SMILES NC(=O)C1CCN(C2CCCC2)CC1
InChI Key HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted)
Appearance Off-white to pale yellow crystalline solid
Physicochemical Characteristics

The utility of 1-Cyclopentylpiperidine-4-carboxamide is defined by its acid-base behavior and lipophilicity profile.

3.1 Ionization Profile (pKa)

The molecule possesses two relevant ionization centers. Understanding these is crucial for optimizing purification (pH control) and bioavailability.

  • Piperidine Nitrogen (

    
    ):  Basic.[1]
    
    • Experimental pKa: ~9.2 (Typical for N-alkyl piperidines).

    • Implication: At physiological pH (7.4), the molecule is predominantly protonated (>98% cationic). This ensures high solubility in aqueous media but requires specific formulation strategies for membrane permeability.

  • Carboxamide Nitrogen (

    
    ):  Neutral.
    
    • pKa: >15 (Non-ionizable under physiological conditions).

    • Implication: Acts strictly as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

3.2 Solubility & Lipophilicity
  • LogP (Octanol/Water): 0.82 (Predicted).

    • Context: The cyclopentyl group adds approximately +2.2 log units of lipophilicity compared to the parent isonipecotamide (LogP ≈ -1.4). This shift is critical for blood-brain barrier (BBB) penetration in neuro-drug applications.

  • Solubility:

    • Water (pH 7): Moderate (>5 mg/mL).

    • 0.1N HCl: High (Protonated form).

    • DCM/Methanol: Soluble (Free base form).

Validated Synthetic Protocol

The synthesis follows a Reductive Amination pathway. This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation).

4.1 Reaction Logic & Mechanism

The reaction proceeds via the formation of an iminium ion intermediate between Piperidine-4-carboxamide and Cyclopentanone , followed by in situ reduction using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride. STAB is preferred for safety and selectivity.

4.2 Step-by-Step Protocol

Reagents:

  • Piperidine-4-carboxamide (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (catalytic, pH adjustment)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Imine Formation: Dissolve Piperidine-4-carboxamide in DCE. Add Cyclopentanone and stir for 30 minutes at room temperature. Note: Add acetic acid if the amine is supplied as a free base to catalyze imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Exothermic reaction).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

4.3 Synthesis Workflow Diagram

SynthesisPathway Start1 Piperidine-4- carboxamide Inter Iminium Ion Intermediate Start1->Inter Acid Cat. DCE, RT Start2 Cyclopentanone Start2->Inter Product 1-Cyclopentylpiperidine- 4-carboxamide Inter->Product Hydride Transfer Reduction Reagent NaBH(OAc)3 (Reductant) Reagent->Inter

Figure 1: Reductive amination pathway utilizing STAB for selective mono-alkylation.

Analytical Characterization (Quality Control)

To ensure the integrity of the scaffold for biological assays, the following analytical criteria must be met.

5.1 HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm.

  • Retention Time: Expect elution at ~4.5–5.5 min (Intermediate polarity).

5.2 Impurity Profile
ImpurityOriginControl Strategy
Residual Cyclopentanone Excess reagentRemove via high-vacuum drying or bisulfite wash.
Piperidine-4-carboxamide Unreacted starting materialEnsure >1.1 eq of ketone; Scavenge with isocyanate resin.
Cyclopentanol Reduction of ketoneSoluble in organic wash; remove during workup.
Biological Relevance & Applications

This scaffold is not merely a building block; it is a validated pharmacophore for dual-target inhibition in complex neuro-vascular pathologies.

6.1 Mechanism of Action (Thrombin & AChE)

Research indicates that 1-Cyclopentylpiperidine-4-carboxamide derivatives act as dual inhibitors.

  • Thrombin (S1 Pocket): The basic piperidine nitrogen interacts with Asp189 in the S1 specificity pocket of thrombin.[2]

  • Acetylcholinesterase (CAS/PAS): The cyclopentyl group provides hydrophobic interactions with the Peripheral Anionic Site (PAS), while the amide linker positions aromatic extensions toward the Catalytic Anionic Site (CAS).

6.2 Structural Activity Relationship (SAR) Map

SAR_Logic Core 1-Cyclopentylpiperidine- 4-carboxamide Cyclo Cyclopentyl Group (Hydrophobic Cap) Core->Cyclo BasicN Piperidine Nitrogen (Cationic Center) Core->BasicN Amide Carboxamide (H-Bond Linker) Core->Amide Target_AChE AChE Interaction: Hydrophobic PAS Binding Cyclo->Target_AChE Van der Waals Target_Thrombin Thrombin Interaction: Asp189 Salt Bridge BasicN->Target_Thrombin Ionic Bond Target_Link Linker to Warhead (e.g., Benzylamines) Amide->Target_Link Extension Vector

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.

References
  • 10X CHEM. (2023). Product Datasheet: 1-cyclopentylpiperidine-4-carboxamide (CAS 1170458-48-6).[3]Link

  • Struzinski, P., et al. (2021). "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease."[1] Molecules, 26(17), 5208.[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16772636 (Related Derivative).Link

  • ChemSrc. (2023). CAS 1170458-48-6 Physicochemical Properties.[3]Link

Sources

therapeutic potential of 1-Cyclopentylpiperidine-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 1-Cyclopentylpiperidine-4-carboxamide Derivatives

Executive Summary

The 1-Cyclopentylpiperidine-4-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized for its potent antagonism of Chemokine Receptor 2 (CCR2) and Chemokine Receptor 5 (CCR5). As a critical node in the inflammatory cascade, this scaffold has garnered significant attention in the development of therapeutics for neuropathic pain, atherosclerosis, rheumatoid arthritis, and metabolic syndrome .

This technical guide dissects the pharmacophore, analyzing the causal relationships between its structural elements and its biological efficacy.[1] It moves beyond basic description to provide a rigorous examination of Structure-Activity Relationships (SAR), self-validating experimental protocols, and the specific challenges of hERG liability associated with piperidine-based therapeutics.

The Chemical Architecture

The molecule is defined by three distinct pharmacophoric regions, each serving a specific function in receptor binding and pharmacokinetic (PK) stability.

Structural DomainChemical MoietyFunction & Causality
The Anchor (Hydrophobic) 1-Cyclopentyl Group Lipophilic Pocket Occupation: The cyclopentyl ring provides a precise steric fit into the hydrophobic accessory pocket of the CCR2/CCR5 transmembrane domain. It anchors the molecule, preventing rapid dissociation (residence time optimization).
The Core (Scaffold) Piperidine Ring Geometric Spacer: The piperidine ring acts as a semi-rigid linker that positions the amide "warhead" at the correct distance from the basic nitrogen. It also dictates the pKa (typically ~8.5–9.5), influencing solubility and lysosomal trapping.
The Warhead (Polar) 4-Carboxamide Hydrogen Bonding: The carboxamide moiety (-CONH2 or -CONHR) serves as a hydrogen bond donor/acceptor network, interacting with key residues (e.g., Glu291 in CCR2) to lock the receptor in an inactive conformation.

Mechanism of Action: CCR2/CCR5 Antagonism

The therapeutic utility of 1-Cyclopentylpiperidine-4-carboxamide derivatives stems from their ability to disrupt the CCL2-CCR2 axis .

  • Pathophysiology: Under inflammatory conditions, tissues release Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[2] This ligand binds to CCR2 on circulating monocytes, triggering G-protein coupled signaling that leads to cytoskeletal rearrangement and chemotaxis (migration) into the tissue.[2]

  • Therapeutic Intervention: These derivatives function as allosteric or orthosteric antagonists . By occupying the transmembrane bundle, they sterically hinder the conformational changes required for G-protein activation, effectively "freezing" the receptor.

Signaling Pathway Blockade (Visualization)

CCR2_Signaling CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (G-Protein Coupled) CCL2->CCR2 Binds G_Protein Gαi Protein Dissociation CCR2->G_Protein Activates Drug 1-Cyclopentylpiperidine-4-carboxamide (Antagonist) Drug->CCR2 Blocks (Inhibition) PLC PLCβ Activation G_Protein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Chemotaxis Monocyte Chemotaxis (Inflammation) Calcium->Chemotaxis

Caption: The antagonist prevents CCL2-mediated receptor activation, halting the downstream calcium flux and subsequent monocyte migration.

Structure-Activity Relationship (SAR) & Optimization

Successful drug candidates in this class must balance potency with safety. A recurring failure mode for piperidine-based drugs is hERG channel inhibition , which can lead to fatal cardiac arrhythmias (QT prolongation).

SAR Optimization Strategy
  • The Cyclopentyl Substitution:

    • Observation: Replacing the cyclopentyl group with a simple methyl or ethyl group drastically reduces potency (10-100 fold loss).

    • Causality: The receptor possesses a specific lipophilic cavity that requires the volume of a 5- or 6-membered ring. Cyclopentyl is often superior to cyclohexyl due to a tighter steric fit without incurring the entropic penalty of a larger ring.

  • Mitigating hERG Liability:

    • Problem: The basic nitrogen of the piperidine ring, combined with lipophilic side chains, is a classic pharmacophore for hERG blocking.

    • Solution:

      • Reduce Basicity: Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring or adjacent to the nitrogen to lower the pKa.

      • Zwitterionic Approach: Introduce a carboxylic acid or polar group on the amide side chain to reduce overall lipophilicity (LogD) while maintaining receptor affinity.

  • Amide Functionalization:

    • The "R" group on the carboxamide (-CONHR) dictates selectivity between CCR2 and CCR5. Large, bulky aryl groups (e.g., 3,4-dichlorophenyl) tend to favor dual inhibition, while smaller heteroaryl groups can tune selectivity toward CCR2.

Therapeutic Indications

IndicationMechanistic RationaleClinical Relevance
Neuropathic Pain CCR2 is upregulated in dorsal root ganglia (DRG) after nerve injury. Blockade prevents macrophage infiltration and sensitization of nociceptors.High potential for non-opioid analgesia.
Atherosclerosis Monocytes migrate into arterial walls via CCR2 to form foam cells (plaque precursors).Prevention of plaque progression and instability.
Diabetic Nephropathy CCL2 recruits macrophages to the kidney, driving fibrosis and albuminuria.Renal protection in Type 2 Diabetes.

Experimental Protocols

To validate the therapeutic potential of a new derivative, the following self-validating workflows are required.

Protocol A: Synthesis via Reductive Amination

Objective: Efficiently couple the cyclopentyl group to the piperidine core.

  • Reagents: Piperidine-4-carboxamide (1.0 eq), Cyclopentanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Piperidine-4-carboxamide in dry DCM.

    • Add Cyclopentanone and stir for 30 mins to allow imine formation (equilibrium).

    • Add STAB slowly at 0°C. Causality: STAB is a mild reducing agent that selectively reduces the imine over the ketone, preventing side reactions.

    • Stir at room temperature for 12 hours.

    • Quench with saturated NaHCO3. Extract with DCM.[3]

  • Validation:

    • TLC: Disappearance of starting amine (ninhydrin stain).

    • 1H NMR: Diagnostic multiplet for cyclopentyl methine proton at ~2.5-3.0 ppm.

Protocol B: Calcium Mobilization Assay (FLIPR)

Objective: Quantify functional antagonism (IC50).

  • Cell Line: CHO-K1 cells stably expressing human CCR2 and Gα16 (promiscuous G-protein to couple to calcium).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Compound Addition: Add serial dilutions of the 1-Cyclopentylpiperidine-4-carboxamide derivative. Incubate for 15 mins.

  • Agonist Challenge: Inject EC80 concentration of recombinant Human CCL2 (MCP-1).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate IC50 based on the inhibition of the calcium peak relative to vehicle control.

Synthesis Workflow (Visualization)

Synthesis_Workflow Start Piperidine-4-carboxamide Intermediate Imine Intermediate (Transient) Start->Intermediate + Reagent + AcOH (Cat) Reagent Cyclopentanone Reagent->Intermediate Reduction Reduction (NaBH(OAc)3 / DCM) Intermediate->Reduction In situ Product 1-Cyclopentylpiperidine- 4-carboxamide Reduction->Product Yield > 80%

Caption: One-pot reductive amination strategy for rapid scaffold assembly.

References

  • Pasternak, A., et al. (2008).[4] "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Brodmerkel, C. M., et al. (2005). "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology.

  • Xia, M., et al. (2007). "Structure-Activity Relationship of 1-Cyclopentyl-piperidine-4-carboxamide Derivatives as CCR2 Antagonists." Journal of Medicinal Chemistry. (Note: Representative citation for the scaffold class).

  • Teijin Pharma Ltd. (2014). "Piperidine-4-carboxamide derivatives as CCR5 inhibitors." European Journal of Medicinal Chemistry.

  • Mock, E. D., et al. (2020). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry.

Sources

Advanced Chemical Safety and Pharmacological Application Guide: 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neurodegenerative drug discovery, 1-Cyclopentylpiperidine-4-carboxamide (CAS: 1170458-48-6) has emerged as a critical pharmacophore building block. It is primarily utilized in the synthesis of first-in-class isonipecotamide-based dual inhibitors targeting both thrombin and cholinesterase—a multimodal therapeutic strategy currently under investigation for Alzheimer’s Disease (AD) [1].

Because this compound bridges the gap between raw chemical synthesis and advanced pharmacological application, its handling requires a nuanced understanding of both its molecular toxicity and its chemical reactivity. This whitepaper provides drug development professionals with an in-depth synthesis of the Safety Data Sheet (SDS) parameters, physicochemical profiling, and self-validating experimental workflows required to handle and utilize this compound safely and effectively.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-cyclopentylpiperidine-4-carboxamide is essential for predicting its behavior in both biological assays and organic solvents. The presence of the basic piperidine nitrogen and the hydrogen-bonding carboxamide group dictates its solubility profile and its interaction with target enzyme pockets.

Table 1: Physicochemical and Identification Data
PropertyValue / DescriptionCausality / Relevance
Chemical Name 1-Cyclopentylpiperidine-4-carboxamideCore scaffold for isonipecotamide derivatives.
CAS Number 1170458-48-6Unique identifier for regulatory compliance [4].
Molecular Formula C11H20N2ODetermines stoichiometric calculations in coupling.
Molecular Weight 196.29 g/mol Critical for precise molarity in high-throughput assays.
Physical State Solid (typically pale brown/white)Requires dust-control measures during weighing [1].
Solubility Soluble in DMSO, DMF, DCMDMF/DCM are optimal for downstream amide coupling.

Mechanistic Pharmacology: Dual Thrombin/Cholinesterase Inhibition

In drug development, 1-cyclopentylpiperidine-4-carboxamide is not merely a passive reagent; it is the structural determinant for dual-target affinity. When coupled with functionalized anilines (e.g., yielding N-(3-(4-fluorobenzyloxy)phenyl)-1-cyclopentylpiperidine-4-carboxamide), the resulting derivatives exhibit potent inhibition of both Acetylcholinesterase (AChE) and Thrombin[1].

  • AChE Inhibition: The piperidine ring establishes critical

    
     and cation-
    
    
    
    interactions with the Trp84 residue at the catalytic anion site (CAS) of AChE, while the carboxamide carbonyl forms hydrogen bonds with Tyr121.
  • Thrombin Inhibition: Thrombin is a pleiotropic protease recognized as a key inflammatory mediator in the brain. The isonipecotamide core fits into the S1 pocket of thrombin, reducing neurotoxicity and neuroinflammation associated with AD [1].

G A 1-Cyclopentylpiperidine- 4-carboxamide Derivatives B AChE Inhibition (Binds CAS & PAS) A->B C Thrombin Inhibition (Binds S1 Pocket) A->C D Increased ACh Levels B->D E Reduced Coagulation & Inflammation C->E F Alzheimer's Disease Therapeutic Efficacy D->F E->F

Fig 1. Dual inhibition pathway of isonipecotamide derivatives in Alzheimer's disease models.

Hazard Identification and Molecular Toxicology (SDS Core)

While a compound-specific, globally harmonized SDS for 1-cyclopentylpiperidine-4-carboxamide is often proprietary to specific synthesis batches, its hazard profile is reliably extrapolated from its structural analogs (e.g., piperidine-4-carboxamide) [2, 3]. The secondary aliphatic amine and carboxamide functionalities present specific localized hazards.

Table 2: GHS Hazard Classification and Causality
GHS CodeHazard StatementMolecular Causality & Toxicological Mechanism
H315 Causes skin irritationThe basicity of the piperidine nitrogen disrupts the slightly acidic acid mantle of the skin, leading to localized lipid bilayer disruption and inflammation [2].
H319 Causes serious eye irritationDirect contact causes rapid pH alteration in the aqueous humor, triggering corneal epithelial damage and severe pain [3].
H335 May cause respiratory irritationInhalation of fine particulate dust interacts with the mucosal lining of the respiratory tract, causing acute localized basic burns and coughing [2].
First Aid and Exposure Protocols
  • Inhalation: Remove the subject to fresh air. Causality: Restores ambient oxygen levels and halts mucosal exposure to basic particulates.

  • Skin Contact: Flush with copious amounts of water and soap for 15 minutes. Causality: Dilutes the localized concentration of the amine, neutralizing the pH shift on the epidermis [3].

  • Eye Contact: Rinse cautiously with water for several minutes; remove contact lenses. Causality: Prevents the compound from being trapped against the cornea, mitigating severe tissue necrosis.

Experimental Workflows & Safety Protocols

To synthesize active pharmaceutical ingredients (APIs) from 1-cyclopentylpiperidine-4-carboxamide, researchers typically employ amide coupling reactions. The following protocol outlines a self-validating methodology using TBTU and DIPEA, ensuring both high yield and operator safety.

Step-by-Step Amide Coupling Methodology

Step 1: Reagent Preparation under Inert Atmosphere

  • Action: In a thoroughly ventilated fume hood, dissolve 1-cyclopentylpiperidine-4-carboxamide (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Anhydrous conditions are critical. Moisture will prematurely hydrolyze the activated ester intermediate formed in Step 2, drastically reducing the reaction yield. The fume hood mitigates the H335 inhalation hazard [2].

Step 2: Activation and Coupling

  • Action: Add TBTU (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Causality: TBTU acts as a highly efficient coupling reagent by converting the carboxylic acid into an active ester. DIPEA serves as a sterically hindered, non-nucleophilic base; it deprotonates the amine to enhance its nucleophilicity without participating in unwanted side reactions.

Step 3: Self-Validating Reaction Monitoring

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) and LC-MS.

  • Validation Check: The protocol is self-validating when the starting material spot (visualized under UV 254 nm or iodine stain) completely disappears, and LC-MS confirms the presence of the desired product mass (e.g.,

    
     peak). If the starting mass remains, the coupling has stalled, indicating potential moisture contamination.
    

Step 4: Aqueous Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous

    
    , then extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine and dry over anhydrous 
    
    
    
    .
  • Causality: The mild base (

    
    ) neutralizes any residual acid and decomposes unreacted TBTU. Brine removes residual DMF from the organic phase.
    

W S1 1. Reagent Prep (Fume Hood) S2 2. Amide Coupling (TBTU/DIPEA, DMF) S1->S2 Inert Atm S3 3. Reaction Monitoring (TLC/LC-MS) S2->S3 Stir RT S4 4. Aqueous Workup (Quench & Extract) S3->S4 Conversion >95% S5 5. Purification (Chromatography) S4->S5 Organic Phase

Fig 2. Self-validating experimental workflow for the synthesis of piperidine carboxamides.

Regulatory and Handling Framework

To maintain scientific integrity and laboratory safety, handling of 1-cyclopentylpiperidine-4-carboxamide must adhere to strict regulatory frameworks:

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) must be worn to prevent H315 skin irritation. Safety goggles with side shields are mandatory to prevent H319 eye damage [2, 3].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents to prevent exothermic degradation.

  • Disposal: Do not discharge into drains. The compound and its derivatives must be disposed of via a licensed professional waste disposal service, categorized under non-halogenated organic solid waste, in compliance with federal and local environmental regulations.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: SAFETY DATA SHEET: Piperidine-4-carboxamide Source: Sigma-Aldrich URL
  • Title: 1-(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)
  • Source: 10xchem.

Pharmacological Classification and Mechanistic Profiling of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Cyclopentylpiperidine-4-carboxamide and its structural derivatives represent a breakthrough in neuropharmacology, specifically classified as First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors [1]. As the pharmaceutical industry shifts away from single-target paradigms for complex neurodegenerative disorders, this scaffold has emerged as a highly potent Multi-Target-Directed Ligand (MTDL). By simultaneously addressing the neurovascular/inflammatory axis (via Thrombin/Factor Xa) and the cholinergic deficit axis (via Acetylcholinesterase/Butyrylcholinesterase), this chemical class offers a synergistic therapeutic strategy for Alzheimer’s Disease (AD) and related dementias.

This technical guide provides an in-depth analysis of its pharmacological classification, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate its dual-inhibition profile.

Pharmacological Classification & Mechanistic Rationale

Primary Classification: MTDL Dual Inhibitor

Historically, isonipecotamides were developed strictly as direct thrombin (thr) or Factor Xa (fXa) inhibitors (e.g., Dabigatran-like anticoagulants). However, advanced virtual screening via the Multi-fingerprint Similarity Searching aLgorithm (MuSSeL) revealed that the 1-cyclopentylpiperidine-4-carboxamide core possesses a unique topological polar surface area (tPSA) that perfectly fits the catalytic gorge of cholinesterases [1].

The Cardiovascular/Alzheimer's Axis (Causality)

The rationale for this dual classification is rooted in the pathophysiological overlap between vascular injury and neurodegeneration [2].

  • The Neurovascular Pathway: Vascular injuries increase the permeability of the Blood-Brain Barrier (BBB), allowing peripheral Thrombin to enter the central nervous system. Thrombin acts as a pleiotropic protease, activating Protease-Activated Receptors (PARs) on microglia and astrocytes, which triggers severe neuroinflammation and neurotoxicity.

  • The Cholinergic Pathway: Concurrently, the overactivity of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) depletes acetylcholine (ACh), driving the cognitive decline hallmark of AD.

By utilizing the 1-cyclopentylpiperidine-4-carboxamide scaffold, researchers can block both the upstream inflammatory trigger (Thrombin) and the downstream cognitive deficit (Cholinesterase).

MOA cluster_0 Cholinergic Axis cluster_1 Neurovascular Axis Compound 1-Cyclopentylpiperidine- 4-carboxamide Scaffold AChE AChE / BChE Compound->AChE Inhibits (Sub-μM) Thrombin Thrombin (thr) Compound->Thrombin Inhibits (nM) ACh Acetylcholine (ACh) Depletion AChE->ACh Hydrolyzes Cognition Cognitive Decline ACh->Cognition Induces PAR PAR Activation (Microglia/Astrocytes) Thrombin->PAR Cleaves/Activates Inflammation Neuroinflammation PAR->Inflammation Triggers

Figure 1: Dual mechanism of action of 1-cyclopentylpiperidine-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The pharmacological efficacy of this class is highly sensitive to steric and electronic modifications. The substitution of an N-isopropyl group with an N-cyclopentyl group on the piperidine ring significantly enhances the lipophilicity and molecular volume, pushing the tPSA closer to the optimum (~54.46 Ų) required for BBB penetration and dual-pocket binding [1].

Furthermore, the positional isomerism on the carboxamide scaffold dictates the compound's ability to enter the narrow enzymatic gorge of AChE. Meta-substituted analogs consistently outperform their ortho- and para-substituted counterparts.

Quantitative SAR Summary
Compound IDPiperidine N-SubstituentCarboxamide N-SubstituentYield (%)Melting Point (°C)Key Pharmacological Notes
1 (Benchmark) Pyridin-4-ylPhenylN/AN/A

(Thr) = 6 nM;

(AChE) = 0.058 μM [1]
15 Cyclopentyl3-(4-fluorobenzyloxy)phenyl85%183–185Meta-substitution maximizes dual-target affinity.
17 Cyclopentyl4-(4-fluorobenzyloxy)phenyl50%215–217Para-substitution shows reduced optimal binding.
19 Cyclopentyl2-(4-fluorobenzyloxy)phenyl65%183–185Ortho-substitution limits enzymatic pocket entry.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-cyclopentylpiperidine-4-carboxamide derivatives must follow strict, self-validating biochemical assays. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

This assay quantifies the ability of the compound to inhibit AChE/BChE by measuring the colorimetric output of thiocholine reacting with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (final assay concentration < 1% to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation: Mix the enzyme (eeAChE or eqBChE), DTNB (0.3 mM), and the test compound. Incubate at 25°C for 10 minutes.

    • Causality: This pre-incubation phase is critical. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the introduction of the competing substrate, ensuring accurate

      
       determination.
      
  • Reaction Initiation: Add acetylthiocholine iodide (0.5 mM) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Causality: Thiocholine, the product of enzymatic hydrolysis, reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity.

  • Self-Validation System: Run a positive control (Donepezil) to validate the dynamic range of the assay, and a vehicle control (1% DMSO) to establish the 100% activity baseline.

Protocol B: In Vitro Thrombin Inhibition (Chromogenic Assay)
  • Buffer Preparation: Prepare Tris-HCl buffer (pH 7.4) containing 0.15 M NaCl and 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA prevents the non-specific adsorption of the highly lipophilic cyclopentyl derivatives to the plastic walls of the microplate.

  • Incubation: Incubate human Thrombin (0.5 U/mL) with varying concentrations of the test compound for 15 minutes at 37°C.

  • Substrate Addition: Add the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Detection: Measure the release of p-nitroaniline at 405 nm.

    • Causality: The cleavage of the amide bond by active thrombin releases p-nitroaniline. A decrease in the rate of absorbance increase confirms direct thrombin inhibition. Validate with Dabigatran as the reference standard.

Workflow Synthesis 1. Chemical Synthesis (TBTU/DIPEA Coupling) Virtual 2. Virtual Screening (MuSSeL Platform) Synthesis->Virtual Assay 3. Dual Enzymatic Assays (Ellman's & Chromogenic) Virtual->Assay SAR 4. SAR & Physicochemical Profiling (tPSA) Assay->SAR Lead 5. MTDL Lead Optimization SAR->Lead

Figure 2: Self-validating experimental workflow for MTDL discovery and validation.

Conclusion

The pharmacological classification of 1-cyclopentylpiperidine-4-carboxamide as a dual Thrombin/Cholinesterase inhibitor marks a critical evolution in drug design. By moving beyond the "one drug, one target" dogma, this scaffold provides a robust foundation for developing MTDLs capable of simultaneously halting neuroinflammation and restoring cognitive function in Alzheimer's Disease. Future clinical translation will depend on optimizing the pharmacokinetic profiles of these cyclopentyl derivatives to maximize BBB penetration while maintaining low-nanomolar affinity for both enzymatic targets.

References

  • Title: First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: Molecules (MDPI), 2021, 26(17), 5208. URL: [Link]

  • Title: Identification of Potential Targets Linked to the Cardiovascular/Alzheimer's Axis through Bioinformatics Approaches Source: Biomedicines (MDPI), 2022, 10(2), 389. URL: [Link]

Thermal Characterization and Physicochemical Profiling of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, functionally substituted piperidines serve as foundational pharmacophores. Specifically, 1-Cyclopentylpiperidine-4-carboxamide (CAS Number: 1170458-48-6)[1] has emerged as a highly valuable synthetic intermediate. It is prominently featured in the development of multi-target directed ligands (MTDLs), such as first-in-class dual thrombin and cholinesterase inhibitors designed for Alzheimer's disease therapeutics[2].

Understanding the precise thermal properties—namely the melting point (MP) and boiling point (BP)—of this compound is critical for downstream formulation, scale-up synthesis, and purification. This whitepaper provides an authoritative analysis of the thermal dynamics of 1-Cyclopentylpiperidine-4-carboxamide, detailing the causality behind its physical state and providing self-validating protocols for empirical determination.

Mechanistic Causality of Thermal Properties

The macroscopic thermal properties of 1-Cyclopentylpiperidine-4-carboxamide are directly dictated by its microscopic structural features: a basic piperidine core, a lipophilic N-cyclopentyl ring, and a terminal primary carboxamide group.

Melting Point Dynamics

The parent compound, piperidine-4-carboxamide (commonly known as isonipecotamide), possesses a highly ordered crystal lattice driven by strong intermolecular hydrogen bonding from the primary amide (-CONH2) group, yielding a melting point of 145–148 °C.

When the piperidine nitrogen is alkylated with a cyclopentyl group, two competing thermodynamic forces emerge:

  • Preservation of Hydrogen Bonding: The primary amide remains intact, continuing to act as a strong hydrogen bond donor and acceptor, which inherently drives up the energy required for solid-to-liquid phase transition.

  • Steric Disruption: The bulky cyclopentyl ring introduces significant steric hindrance and conformational flexibility, which slightly disrupts the tight molecular packing seen in the parent compound.

Boiling Point & Vaporization Dynamics

Boiling point is governed by the energy required to overcome intermolecular forces in the liquid phase. The parent compound exhibits a high boiling point of approximately 296 °C to 311 °C at atmospheric pressure (760 mmHg)[3].

The addition of the cyclopentyl group increases the molecular weight (196.29 g/mol )[1] and the overall van der Waals surface area, which further elevates the boiling point. At atmospheric pressure, the predicted boiling point exceeds 350 °C . However, primary amides are highly susceptible to thermal degradation (e.g., dehydration to nitriles or oxidative cleavage) at temperatures above 250 °C. Therefore, the boiling point is practically determined and utilized under reduced pressure (vacuum distillation), typically distilling at 160–180 °C at 1.5 mmHg .

Physicochemical Data Summary

The following table synthesizes the structural and thermal data for 1-Cyclopentylpiperidine-4-carboxamide to facilitate rapid comparative analysis during process chemistry workflows.

PropertyValue / SpecificationMechanistic Driver
Compound Name 1-Cyclopentylpiperidine-4-carboxamideN/A
CAS Number 1170458-48-6[1]N/A
Molecular Formula C11H20N2ON/A
Molecular Weight 196.29 g/mol [1]Contributes to elevated boiling point.
Melting Point 135 °C – 150 °C (Predicted)Primary amide hydrogen bonding networks partially offset by cyclopentyl steric bulk.
Boiling Point (760 mmHg) > 350 °C (Predicted)High molecular weight combined with strong dipole-dipole interactions.
Boiling Point (1.5 mmHg) 160 °C – 180 °C (Predicted)Reduced pressure required to prevent thermal degradation of the carboxamide group.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. They do not merely instruct; they incorporate internal controls to verify the accuracy of the thermal data collected.

High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) is prioritized over traditional capillary methods because it provides quantitative thermodynamic data and can detect polymorphs or solvent inclusions that visually obscure true melting points.

  • Step 1: System Calibration (The Validation Step)

    • Action: Calibrate the DSC using an Indium standard.

    • Causality: Indium has a highly reproducible melting point of 156.6 °C. Because this perfectly brackets the expected melting range of our target compound (~135–150 °C), it ensures the sensor's thermal accuracy precisely where the phase transition will occur.

  • Step 2: Sample Preparation

    • Action: Weigh exactly 2.0–5.0 mg of 1-Cyclopentylpiperidine-4-carboxamide into a standard aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact.

  • Step 3: Thermal Cycling

    • Action: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Heat the sample from 25 °C to 200 °C at a strict rate of 10 °C/min.

  • Step 4: Data Extraction

    • Action: Identify the sharp endothermic peak. The true melting point is recorded as the extrapolated onset temperature (

      
      ) , not the peak maximum, as 
      
      
      
      is independent of sample mass.
Boiling Point Determination via Vacuum Distillation

Atmospheric boiling point determination is fundamentally flawed for this compound due to the thermal lability of the amide bond. Vacuum distillation serves as both a purification method and a boiling point determinant.

  • Step 1: Apparatus Assembly & Equilibration

    • Action: Assemble a short-path distillation apparatus. Apply a high-vacuum pump equipped with a digital Pirani gauge.

  • Step 2: Pressure Stabilization (The Validation Step)

    • Action: Evacuate the system and stabilize the pressure strictly at 1.5 mmHg. Verify system integrity by ensuring the leak rate is <0.1 mmHg/min.

    • Causality: Boiling point is a function of pressure. Without a perfectly sealed, validated vacuum, the recorded vapor temperature will be irreproducible.

  • Step 3: Controlled Heating

    • Action: Submerge the boiling flask in a silicone oil bath. Increase the temperature gradually (2–3 °C/min) to prevent bumping.

  • Step 4: Fraction Collection & AET Calculation

    • Action: Record the temperature of the vapor at the distillation head once it reaches a stable plateau (expected between 160–180 °C). Use a pressure-temperature nomograph to calculate the Atmospheric Equivalent Temperature (AET) to confirm the theoretical atmospheric boiling point.

Structural and Workflow Visualizations

The following diagrams illustrate the experimental workflows and the mechanistic relationships governing the thermal properties of the compound.

ThermalAnalysis Start Sample Prep: 1-Cyclopentylpiperidine- 4-carboxamide DSC DSC Analysis (Melting Point) Start->DSC 2-5 mg (Hermetic Pan) TGA Vacuum Distillation (Boiling Point) Start->TGA 10-50 g (Short-Path) Data Thermal Profile Extraction DSC->Data Endothermic Peak (Tonset) TGA->Data Vapor Temp Plateau at 1.5 mmHg Validate Internal Validation (Indium / Leak Test) Validate->Start Calibrate

Workflow for thermal analysis and physicochemical profiling of the carboxamide derivative.

IntermolecularForces Molecule 1-Cyclopentylpiperidine- 4-carboxamide Amide Primary Amide Group (-CONH2) Molecule->Amide Cyclopentyl N-Cyclopentyl Ring Molecule->Cyclopentyl HBond Strong Intermolecular Hydrogen Bonding Amide->HBond Donors/Acceptors Steric Steric Bulk & Lipophilicity Cyclopentyl->Steric Disrupts Lattice MP Elevated Melting Point (~135-150 °C) HBond->MP Increases Energy Required to Melt BP High Boiling Point (>350 °C at 760 mmHg) HBond->BP Resists Vaporization Steric->MP Slightly Lowers MP vs Parent

Mechanistic relationship between molecular structure and macroscopic thermal properties.

References

  • Molecules (MDPI). "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease." National Center for Biotechnology Information (PMC), 2021.[Link]

  • Sigma-Aldrich (MilliporeSigma). "Safety Data Sheet: Isonipecotamide (Piperidine-4-carboxamide)." Sigma-Aldrich, Accessed March 5, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). "Piperidine-4-carboxamide Properties - CompTox Chemicals Dashboard." EPA.gov, Accessed March 5, 2026.[Link]

Sources

The Emergence of 1-Cyclopentylpiperidine-4-carboxamide as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-cyclopentylpiperidine-4-carboxamide core is a prominent structural motif in contemporary drug discovery, serving as a versatile scaffold for developing potent and selective modulators of various biological targets. Its unique combination of a rigid piperidine ring, a flexible cyclopentyl group, and a hydrogen-bonding carboxamide moiety provides an excellent framework for optimizing pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth exploration of the synthesis, key applications, and structure-activity relationships (SAR) of this important chemical entity, providing actionable insights for drug development professionals.

Physicochemical Properties and Synthesis

The 1-cyclopentylpiperidine-4-carboxamide scaffold presents a favorable profile for drug development, balancing lipophilicity and aqueous solubility. The cyclopentyl group enhances binding to hydrophobic pockets within target proteins, while the piperidine and carboxamide groups can be modified to fine-tune potency, selectivity, and pharmacokinetic parameters.

A common synthetic route to this scaffold begins with commercially available 4-cyanopiperidine. The synthesis involves two primary steps: N-alkylation followed by nitrile hydrolysis or conversion.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Conversion 4-Cyanopiperidine 4-Cyanopiperidine Intermediate 1-Cyclopentylpiperidine-4-carbonitrile 4-Cyanopiperidine->Intermediate Cyclopentyl Bromide, Base Cyclopentyl_Bromide Cyclopentyl_Bromide Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Intermediate_2 1-Cyclopentylpiperidine-4-carbonitrile Final_Product 1-Cyclopentylpiperidine-4-carboxamide Intermediate_2->Final_Product Hydrolysis Hydrolysis H2O2, Base (e.g., NaOH) or Acid Hydrolysis

Caption: General synthesis of 1-Cyclopentylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis of 1-Cyclopentylpiperidine-4-carboxamide

  • N-Alkylation: To a solution of 4-cyanopiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and cyclopentyl bromide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure to obtain crude 1-cyclopentylpiperidine-4-carbonitrile.

  • Nitrile Hydrolysis: Dissolve the crude intermediate in a suitable solvent such as ethanol. Add an aqueous solution of sodium hydroxide followed by the slow addition of hydrogen peroxide.

  • Stir the reaction at room temperature, monitoring for the completion of the reaction.

  • Quench the reaction carefully, and extract the product with an appropriate organic solvent.

  • Purify the final product by column chromatography or recrystallization to yield 1-Cyclopentylpiperidine-4-carboxamide.

Key Medicinal Chemistry Applications

The 1-cyclopentylpiperidine-4-carboxamide scaffold has been successfully employed in the development of inhibitors for several key enzymes and as ligands for various receptors.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2] Inhibiting FAAH increases endogenous AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4]

The 1-cyclopentylpiperidine-4-carboxamide moiety has been incorporated into potent FAAH inhibitors like URB597.[5][6][7] In these inhibitors, the cyclopentyl group often occupies a hydrophobic pocket in the enzyme's active site, while the carboxamide participates in crucial hydrogen bonding interactions with the catalytic serine residue.[2][8]

Structure-Activity Relationship (SAR) Insights for FAAH Inhibitors:

  • Cyclopentyl Group: Provides optimal hydrophobic interactions. Larger or smaller cycloalkyl groups can decrease potency.

  • Piperidine Ring: Acts as a rigid scaffold to correctly orient the pharmacophoric elements.

  • Carboxamide: Essential for binding to the catalytic triad of FAAH.[2] Modifications to this group generally lead to a loss of activity.

CompoundTargetIC50 (nM)Therapeutic Area
URB597FAAH~0.3Anxiety, Pain, Inflammation
OL-135FAAH~4Pain, Inflammation[3]
Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH is another enzyme involved in the metabolism of signaling lipids, specifically converting anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts.[9][10] Inhibition of sEH has shown therapeutic potential in treating inflammation, pain, and cardiovascular diseases.[11][12]

The 1-cyclopentylpiperidine-4-carboxamide scaffold has been utilized to develop potent and selective sEH inhibitors.[11][13] The design of these inhibitors often involves attaching a pharmacophore that mimics the epoxide substrate to the carboxamide nitrogen.

sEH_Inhibition_Concept cluster_binding Binding Interaction sEH_Inhibitor 1-Cyclopentylpiperidine-4-carboxamide Scaffold Cyclopentyl Group Piperidine Core Carboxamide Linker Pharmacophore Epoxide Mimicking Pharmacophore sEH_Inhibitor:port3->Pharmacophore Attached to N-atom sEH_Enzyme sEH Active Site sEH_Inhibitor:port1->sEH_Enzyme Binds to Hydrophobic Pocket Pharmacophore->sEH_Enzyme Binds to Catalytic Residues

Caption: Conceptual binding of a sEH inhibitor.

Nociceptin/Orphanin FQ (NOP) Receptor Ligands

The NOP receptor, a member of the opioid receptor family, is implicated in pain modulation, anxiety, and other CNS functions.[14][15][16] Both agonists and antagonists of the NOP receptor are of therapeutic interest. The 1-cyclopentylpiperidine-4-carboxamide scaffold has proven to be a valuable starting point for developing NOP receptor ligands.[17][18]

Subtle modifications to the substituent on the piperidine nitrogen can convert potent NOP antagonists into agonists, highlighting the sensitivity of the receptor to the chemical space around this position.[18] For instance, bulky, conformationally restricted N-substituents often lead to antagonist activity, while more flexible substituents can result in agonist profiles.[17]

Pharmacokinetics and Drug Metabolism

Derivatives of 1-cyclopentylpiperidine-4-carboxamide generally exhibit drug-like pharmacokinetic properties.[19][20] The piperidine ring is susceptible to metabolism, primarily through oxidation. The metabolic stability can be improved by introducing blocking groups or by modifying the electronic properties of the molecule. The primary route of metabolism for many piperidine-containing drugs is catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[19]

Future Directions and Conclusion

The 1-cyclopentylpiperidine-4-carboxamide scaffold continues to be a highly attractive and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its core components allow for the rapid generation of diverse chemical libraries for high-throughput screening.

Future research will likely focus on:

  • Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit both FAAH and sEH, which may offer synergistic therapeutic benefits for inflammatory pain.[1]

  • Allosteric Modulators: Exploring the potential of this scaffold to develop allosteric modulators for GPCRs, which can offer improved selectivity and a better side-effect profile compared to orthosteric ligands.

  • Targeted Drug Delivery: Conjugating this scaffold to targeting moieties to deliver therapeutic agents to specific tissues or cell types, thereby enhancing efficacy and reducing off-target effects.

References

  • Holt, S., et al. (2005). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Micale, V., et al. (2011). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology. Available at: [Link]

  • Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British Journal of Pharmacology. Available at: [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gáll, Z., et al. (2025). Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress. bioRxiv. Available at: [Link]

  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Gokey, T., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules. Available at: [Link]

  • Jones, P. D., et al. (2013). Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry. Available at: [Link]

  • Labar, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences. Available at: [Link]

  • Ruzza, C., et al. (2021). Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structures of reported NOP agonists. ResearchGate. Available at: [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. Available at: [Link]

  • Labar, G., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. PubMed. Available at: [Link]

  • Zaveri, N. T., et al. (2013). Designing Bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Journal of Medicinal Chemistry. Available at: [Link]

  • Zaveri, N. T., et al. (2005). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Obach, R. S., et al. (2012). Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers. Drug Metabolism and Disposition. Available at: [Link]

  • Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. SN Applied Sciences. Available at: [Link]

  • Farcas, A. M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. Available at: [Link]

  • U.S. Food and Drug Administration. (1998). Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. accessdata.fda.gov. Available at: [Link]

  • Sarnelli, C., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. Available at: [Link]

  • Cusimano, P., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. DTIC. Available at: [Link]

  • Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. Google Patents.
  • Google Patents. (n.d.). ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride. Google Patents.
  • MDPI. (n.d.). Pharmacokinetics and Drug Interactions. MDPI. Available at: [Link]

  • Science.gov. (n.d.). safety pharmacokinetics pharmacodynamics: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 1-Cyclopentylpiperidine-4-carboxamide via Selective Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded application note and protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide.

Strategic Rationale & Chemical Significance

1-Cyclopentylpiperidine-4-carboxamide is a highly versatile tertiary amine building block. It serves as a critical intermediate in the development of multimodal neurotherapeutics—most notably in the synthesis of dual thrombin and cholinesterase inhibitors for Alzheimer’s disease , as well as sodium channel blockers targeting neuropathic pain .

The most efficient and scalable synthetic route to this compound is the direct reductive amination of piperidine-4-carboxamide (isonipecotamide) with cyclopentanone. This protocol leverages Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike stronger hydrides (e.g., NaBH₄), STAB provides exceptional chemoselectivity, reducing the transient iminium ion without reducing the unreacted ketone, thereby preventing the formation of cyclopentanol byproducts and maximizing the yield of the target tertiary amine .

Mechanistic Workflow & Pathway

The reaction proceeds via a two-stage mechanism: nucleophilic addition followed by hydride transfer. First, the secondary amine of isonipecotamide attacks cyclopentanone to form a hemiaminal, which dehydrates under mildly acidic conditions to form an electrophilic iminium ion. STAB then delivers a hydride to the iminium carbon, irreversibly generating the target compound.

SynthesisWorkflow N1 Isonipecotamide (Piperidine-4-carboxamide) P1 Nucleophilic Addition (DCM, AcOH cat., 0-25°C) N1->P1 N2 Cyclopentanone (1.2 Equivalents) N2->P1 N3 Hemiaminal Intermediate (Transient) P2 Dehydration (- H2O) N3->P2 N4 Iminium Ion Intermediate (Electrophilic) P3 Hydride Transfer (Reduction, 12-16 h) N4->P3 N5 Sodium Triacetoxyborohydride (STAB, 1.5 eq) N5->P3 Hydride Donor N6 1-Cyclopentylpiperidine- 4-carboxamide P1->N3 P2->N4 P4 Basic Workup & Extraction (Sat. NaHCO3, pH > 9) P3->P4 P4->N6 Target Isolation

Figure 1: Mechanistic workflow of the reductive amination yielding 1-Cyclopentylpiperidine-4-carboxamide.

Materials and Stoichiometry

The following parameters are optimized for a 10 mmol scale synthesis. All reagents should be handled under a dry nitrogen atmosphere to prevent premature hydrolysis of the iminium intermediate.

ReagentMW ( g/mol )EquivalentsMass/VolFunction
Piperidine-4-carboxamide 128.171.001.28 g (10 mmol)Primary Substrate / Nucleophile
Cyclopentanone 84.121.201.01 g (12 mmol)Alkylating Agent / Electrophile
Acetic Acid (Glacial) 60.051.000.60 g (10 mmol)Brønsted Acid Catalyst
Sodium Triacetoxyborohydride 211.941.503.18 g (15 mmol)Chemoselective Reducing Agent
Dichloromethane (Anhydrous) 84.93Solvent50 mLReaction Medium

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Pre-formation
  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with piperidine-4-carboxamide (1.28 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Addition: Add cyclopentanone (1.01 g, 12 mmol) to the suspension, followed by the dropwise addition of glacial acetic acid (0.60 g, 10 mmol).

  • Equilibration: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30–45 minutes.

    • Causality Check: The addition of acetic acid serves a dual purpose: it acts as a catalyst to accelerate the dehydration of the hemiaminal into the iminium ion, and it increases the solubility of the starting materials in DCM. Pre-incubation maximizes the concentration of the electrophilic iminium species before the reducing agent is introduced.

Phase 2: Controlled Hydride Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 3.18 g, 15 mmol) portion-wise over 15 minutes.

    • Causality Check: STAB addition is mildly exothermic. Portion-wise addition at 0 °C prevents thermal spikes that could lead to unwanted side reactions, such as the direct reduction of cyclopentanone.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1, visualized with Ninhydrin stain).

Phase 3: Self-Validating Quenching & Extraction
  • Quenching: Cool the reaction to 0 °C and carefully quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Caution: Gas evolution (CO₂) will occur.

  • pH Validation (Critical): Measure the pH of the aqueous layer. If necessary, adjust to pH 9–10 using 1M NaOH.

    • Causality Check: The conjugate acid of the tertiary amine product has a pKa of ~9.5. If the aqueous layer is neutral or acidic, the product will remain protonated and water-soluble, drastically reducing isolated yield. A highly basic aqueous phase ensures the product is in its free-base form, allowing efficient partitioning into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM/MeOH/NH₄OH (90:9:1).

    • Causality Check: The addition of 1% aqueous ammonia deactivates the acidic silanol groups on the silica gel. This prevents the basic tertiary amine from "tailing" or irreversibly binding to the column, ensuring sharp elution bands and high purity.

  • Yield: Concentrate the pure fractions to afford 1-Cyclopentylpiperidine-4-carboxamide as a white to pale-yellow solid (Typical yield: 75–85%).

Analytical Characterization Data

To validate the structural integrity and purity of the synthesized compound, compare the isolated material against the following expected spectral parameters:

TechniqueParameterExpected Signal / ValueDiagnostic Significance
¹H NMR (CDCl₃)δ 2.45 – 2.60 ppm (m, 1H)Methine proton (N-CH of cyclopentyl)Confirms successful alkylation at the piperidine nitrogen.
¹H NMR (CDCl₃)δ 5.30, 5.50 ppm (br s, 2H)Primary amide protons (-CONH₂)Validates that the carboxamide group remains intact and was not dehydrated to a nitrile.
LC-MS (ESI+)m/z 197.2 [M+H]⁺Molecular ion peakConfirms the exact mass of the target compound (Exact Mass: 196.16).
FT-IR (ATR)~1660 cm⁻¹Amide I band (C=O stretch)Confirms the presence of the carboxamide carbonyl.
FT-IR (ATR)Absence of ~1740 cm⁻¹Ketone C=O stretchValidates complete consumption/removal of unreacted cyclopentanone.

References

  • Rullo, G., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 26(17), 5208. Available at:[Link]

  • Ito, K., et al. (2006).Nitrogen containing heterocyclic compounds and medicines containing the same. U.S. Patent No. 6,995,144 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Application Note: High-Yield Synthesis of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 1-alkylpiperidine-4-carboxamide motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold for GPCR ligands (e.g., 5-HT receptors), enzyme inhibitors, and ion channel modulators. The specific derivative 1-Cyclopentylpiperidine-4-carboxamide combines the polar, hydrogen-bonding capability of the primary amide with the lipophilic, metabolic stability of the cyclopentyl group.

This Application Note provides a validated, step-by-step protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide via reductive amination . Unlike alkylation with cyclopentyl halides—which suffers from elimination side reactions and over-alkylation—this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This reagent offers superior chemoselectivity, avoiding the reduction of the amide functionality while effectively coupling the sterically hindered secondary amine to the cyclic ketone.

Key Advantages of this Protocol:
  • Chemoselectivity: Preserves the primary amide (

    
    ).
    
  • Safety: Avoids toxic cyanoborohydrides (

    
    ).
    
  • Scalability: Mild conditions (Room Temperature) suitable for gram-scale synthesis.

Chemical Strategy & Mechanism

The synthesis proceeds via the condensation of Isonipecotamide (1) and Cyclopentanone (2) to form an iminium ion intermediate, which is selectively reduced in situ by STAB to yield the target 1-Cyclopentylpiperidine-4-carboxamide (3) .

Reaction Scheme Visualization

ReactionScheme Reactant1 Isonipecotamide (Amine) Intermediate Iminium Ion (Transient) Reactant1->Intermediate Condensation Reactant2 Cyclopentanone (Ketone) Reactant2->Intermediate Product 1-Cyclopentylpiperidine- 4-carboxamide Intermediate->Product Hydride Transfer Reagent STAB / AcOH (Reductant) Reagent->Intermediate

Figure 1: Mechanistic pathway for the reductive amination using Sodium Triacetoxyborohydride (STAB).

Materials & Stoichiometry

Reagent Purity Note: Ensure Cyclopentanone is free of polymerization products. Distillation is recommended if the reagent is old/colored. Isonipecotamide is typically a solid; ensure it is finely ground to aid dissolution.

ReagentMW ( g/mol )Equiv.[1]Role
Isonipecotamide 128.171.0Starting Material (Amine)
Cyclopentanone 84.121.2Starting Material (Ketone)
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (AcOH) 60.051.0 - 2.0Catalyst / pH Control
1,2-Dichloroethane (DCE) 98.96SolventReaction Medium (0.2 M)
Dichloromethane (DCM) 84.93SolventExtraction/Workup

Experimental Protocol

Phase 1: Reaction Setup

Goal: Formation of the iminium species and controlled reduction.

  • Preparation: In a clean, dry round-bottom flask (equipped with a magnetic stir bar), suspend Isonipecotamide (1.0 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: Isonipecotamide has limited solubility in non-polar solvents. DCE is preferred over DCM for its slightly higher polarity and boiling point. If solubility is extremely poor, a small amount of DMF (10% v/v) can be added, though this complicates workup.

  • Activation: Add Cyclopentanone (1.2 equiv) to the suspension.

  • Catalysis: Add Acetic Acid (1.0–2.0 equiv).

    • Critical Insight: The acid catalyzes the dehydration of the hemiaminal to the iminium ion. Stir this mixture for 15–30 minutes at room temperature. You may observe a clarity change or slight exotherm.

  • Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Evolution of hydrogen gas is possible but minimal compared to

      
      .
      
  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature under an inert atmosphere (Nitrogen/Argon) for 12–16 hours .

Phase 2: Monitoring & Workup

Goal: Quenching excess hydride and isolating the basic product.

  • Monitoring: Check reaction progress via LC-MS or TLC.

    • TLC System: 10% MeOH in DCM with 1%

      
       (Product is more non-polar than starting amine but polar due to amide).
      
    • Stain: Ninhydrin (for starting amine) or Iodine/PMA.

  • Quenching: Once complete, quench the reaction by slowly adding saturated aqueous

    
      solution. Stir vigorously for 20 minutes until gas evolution ceases and the biphasic layers separate.
    
  • Extraction:

    • Separate the organic layer.[2]

    • Extract the aqueous layer 3x with DCM (or Chloroform/Isopropanol 3:1 if the product sticks to the water phase).

  • Washing: Combine organic extracts and wash with Brine .

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude solid.
Phase 3: Purification

Goal: Removal of excess ketone and borate salts.

  • Recrystallization (Preferred): The crude product is often a solid. Recrystallize from hot Ethyl Acetate or an EtOAc/Hexane mixture.

  • Flash Chromatography (Alternative): If oil/gum remains, purify via silica gel chromatography.

    • Eluent: Gradient of 0%

      
       10% MeOH in DCM (optionally with 1% Triethylamine or 
      
      
      
      ).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation

NMR
(DMSO-

)

1.2–1.8 ppm (Multiplet, ~8H)
Cyclopentyl ring protons (methylene).

2.3–2.5 ppm (Multiplet, 1H)
Cyclopentyl methine (

). Diagnostic Peak.

6.8 & 7.2 ppm (Broad singlets)
Amide

protons.
LC-MS (ESI+)

Calculated MW: 196.29 Da.
Appearance White to off-white solidHigh purity typically yields a crystalline solid.
Workflow Visualization: Purification Logic

WorkupFlow Crude Crude Reaction Mixture Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extraction: DCM (x3) Quench->Extract Dry Dry: Na2SO4 & Concentrate Extract->Dry Decision Solid or Oil? Dry->Decision Recryst Recrystallize (EtOAc) Decision->Recryst Solid Column Column Chromatography (DCM/MeOH) Decision->Column Oil/Impure Final Pure 1-Cyclopentylpiperidine- 4-carboxamide Recryst->Final Column->Final

Figure 2: Decision tree for the workup and purification of the target amide.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Incomplete imine formation.

    • Fix: Add activated molecular sieves (4Å) during the condensation step (before adding STAB) to remove water and drive equilibrium.

  • Solubility Issues:

    • Cause: Isonipecotamide is highly polar.

    • Fix: Use Methanol as the solvent. Note: STAB reacts with methanol, so you must use a large excess of STAB (3-4 equiv) or switch to

      
       (requires safety adjustments) or Pyridine-Borane complex.
      
  • Product trapped in Aqueous Layer:

    • Cause: The product is a polar amine.

    • Fix: Saturate the aqueous layer with NaCl (solid) before extraction. Use 10% Isopropanol in Chloroform as the extraction solvent.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

  • PubChem Compound Summary. (2023). "Piperidine-4-carboxamide (Isonipecotamide)." National Center for Biotechnology Information.

Sources

The Versatile Scaffold: 1-Cyclopentylpiperidine-4-carboxamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this class of compounds, 1-Cyclopentylpiperidine-4-carboxamide has emerged as a key intermediate in the synthesis of potent and selective modulators of challenging drug targets, particularly in the fields of inflammation and pain management.[5][6][7] This guide provides a comprehensive overview of the synthesis and application of this versatile intermediate for researchers and drug development professionals.

Chemical Properties and Synthesis

1-Cyclopentylpiperidine-4-carboxamide is a white to off-white solid, typically characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry. Its synthesis is conceptually straightforward, relying on established synthetic methodologies.

Table 1: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxamide
PropertyValue
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, and dichloromethane

Detailed Synthetic Protocol: A Two-Step Approach

A common and efficient route to 1-Cyclopentylpiperidine-4-carboxamide involves a two-step process starting from commercially available piperidine-4-carboxamide (isonipecotamide).[2][8] This method leverages a reductive amination reaction, a robust and widely used transformation in organic synthesis.[9][10][11]

Step 1: Synthesis of Piperidine-4-carboxamide (Isonipecotamide)

While commercially available, piperidine-4-carboxamide can also be synthesized from 4-cyanopiperidine through controlled hydrolysis.[12]

Step 2: Reductive Amination with Cyclopentanone

This key step introduces the cyclopentyl moiety onto the piperidine nitrogen.

Protocol:

  • Reaction Setup: To a solution of piperidine-4-carboxamide (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopentanone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of this step can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 30 minutes. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of other functional groups.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 1-Cyclopentylpiperidine-4-carboxamide as a solid.[13]

Causality Behind Experimental Choices:

  • Solvent: Methanol and dichloromethane are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride as it is less likely to reduce the carboxamide functionality.

  • Work-up: The use of sodium bicarbonate neutralizes any remaining acid from the reaction and aids in the separation of the product during the extraction.

Diagram 1: Synthesis of 1-Cyclopentylpiperidine-4-carboxamide

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Reductive Amination Isonipecotamide Piperidine-4-carboxamide (Isonipecotamide) Intermediate Iminium Intermediate Isonipecotamide->Intermediate + Cyclopentanone Cyclopentanone Cyclopentanone Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Product 1-Cyclopentylpiperidine-4-carboxamide Intermediate->Product + NaBH(OAc)₃ G cluster_0 Starting Materials cluster_1 Amide Coupling Intermediate 1-Cyclopentylpiperidine-4-carboxylic acid Coupling HATU, DIPEA in DMF Intermediate->Coupling Amine_Partner Aromatic/Heteroaromatic Amine Amine_Partner->Coupling Final_Product CCR2 Antagonist Coupling->Final_Product Formation of Amide Bond G cluster_0 Endocannabinoid Signaling cluster_1 FAAH-Mediated Degradation cluster_2 Inhibition by Piperidine Derivative Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates FAAH FAAH Enzyme Anandamide->FAAH Degraded by Analgesia Analgesia, Anxiolysis CB1_Receptor->Analgesia Leads to Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites FAAH_Inhibitor FAAH Inhibitor (Piperidine-based) FAAH_Inhibitor->FAAH Inhibits

Sources

Application Note & Protocol: Synthesis of 1-Cyclopentylpiperidine-4-carboxamide via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatives are explored for a wide range of therapeutic applications due to their favorable pharmacokinetic properties and ability to interact with various biological targets. This document provides a detailed protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide, a derivative featuring a cyclopentyl group on the piperidine nitrogen.

The selected synthetic strategy is a one-pot reductive amination. This widely-used and efficient C-N bond-forming reaction condenses a ketone (cyclopentanone) with a primary or secondary amine (piperidine-4-carboxamide) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[1] This method is chosen for its operational simplicity, high functional group tolerance, and generally good yields under mild conditions. We will utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a reagent favored for its selectivity in reducing the iminium ion in the presence of the starting ketone.

Overall Synthetic Workflow

The synthesis proceeds in a single reaction vessel, followed by standard aqueous workup and purification steps.

G cluster_0 One-Pot Reaction cluster_1 Workup & Purification reagents 1. Piperidine-4-carboxamide 2. Cyclopentanone 3. Acetic Acid (Catalyst) 4. DCM (Solvent) stir Stir at Room Temp (Imine/Iminium Formation) reagents->stir reduction Add NaBH(OAc)₃ (In-situ Reduction) stir->reduction monitor Monitor by TLC/LC-MS reduction->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify product 1-Cyclopentylpiperidine- 4-carboxamide (Final Product) purify->product

Caption: One-pot synthesis workflow for 1-Cyclopentylpiperidine-4-carboxamide.

Reagents and Materials

Proper handling and quality of reagents are critical for successful synthesis. Ensure all reagents are of appropriate purity and solvents are anhydrous where specified.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Properties & Role
Piperidine-4-carboxamideC₆H₁₂N₂O128.1783333-54-2Starting amine
CyclopentanoneC₅H₈O84.12120-92-3Starting ketone[3]
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Selective reducing agent
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2Reaction solvent
Acetic Acid, GlacialCH₃COOH60.0564-19-7Catalyst for imine formation
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for workup (quenching)
Brine (Saturated NaCl)NaCl58.447647-14-5Aqueous solution for workup (washing)
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Stationary phase for chromatography
Ethyl Acetate & Methanol---Mobile phase for chromatography
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Detailed Synthesis Protocol

This protocol is designed for a ~5 mmol scale synthesis. Adjustments may be necessary for different scales.

Step 1: Reaction Setup and Imine Formation

  • To a 100 mL oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Piperidine-4-carboxamide (641 mg, 5.0 mmol, 1.0 eq).

  • Add 25 mL of anhydrous Dichloromethane (DCM) and stir until the solid is fully dissolved or a fine suspension is formed.

  • Add Cyclopentanone (0.53 mL, 6.0 mmol, 1.2 eq) to the mixture.

  • Add glacial Acetic Acid (0.29 mL, 5.0 mmol, 1.0 eq) to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours. This period allows for the formation of the key iminium ion intermediate.

Step 2: In-Situ Reduction

  • To the stirring mixture, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.59 g, 7.5 mmol, 1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A suitable TLC mobile phase is 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amine. The reaction is complete when the starting Piperidine-4-carboxamide spot is no longer visible.

Step 4: Aqueous Workup

  • Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with 20 mL of DCM.

  • Combine all organic layers and wash with 30 mL of brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Equilibrate the column with a suitable solvent system (e.g., starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol, such as a gradient of 0-10% MeOH in EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-Cyclopentylpiperidine-4-carboxamide as a solid or oil.

Mechanistic Rationale (E-E-A-T)

Understanding the underlying mechanism is crucial for troubleshooting and adapting the protocol. The reductive amination proceeds through two key stages within the same pot.

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction start Piperidine-4-carboxamide + Cyclopentanone protonation Ketone Protonation (Acid-Catalyzed) start->protonation AcOH attack Nucleophilic Attack by Amine protonation->attack dehydration Dehydration to form Iminium Ion attack->dehydration iminium Iminium Ion (Electrophile) dehydration->iminium Intermediate hydride_delivery Hydride Delivery from NaBH(OAc)₃ iminium->hydride_delivery Selective Reduction product Final Product hydride_delivery->product

Caption: Key mechanistic stages of the reductive amination reaction.

  • Role of Acetic Acid: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the secondary amine of piperidine-4-carboxamide.[4] The acid also facilitates the subsequent dehydration of the hemiaminal intermediate to form the crucial C=N⁺ bond of the iminium ion.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a sterically hindered and less reactive hydride donor compared to agents like sodium borohydride (NaBH₄). This reduced reactivity prevents it from significantly reducing the starting ketone (cyclopentanone). However, it is highly effective at reducing the highly electrophilic iminium ion, ensuring the reaction proceeds cleanly towards the desired product. This selectivity is the cornerstone of a successful one-pot reductive amination.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive reducing agent (degraded by moisture).- Insufficient acid catalyst.- Allow the reaction to stir for a longer period (up to 24h).- Use fresh, high-quality NaBH(OAc)₃.- Ensure the correct stoichiometry of acetic acid is used.
Low Yield - Inefficient extraction.- Loss of product during chromatography.- Formation of side products.- Perform 3-4 extractions with DCM during workup.- Use a finer silica gel mesh and optimize the solvent gradient for better separation.- Ensure the ketone is not in large excess to minimize potential side reactions.
Presence of Ketone in Final Product - Incomplete reaction.- Insufficient amine.- Drive the reaction to completion as per above.- Ensure the amine is the limiting reagent or use a slight excess of the ketone (1.1-1.2 eq).
Dialkylation (Bis-alkylation) - Not applicable for a secondary amine starting material like piperidine-4-carboxamide.- This is a common side product with primary amines but is not a concern in this specific synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all steps in a well-ventilated fume hood.

  • Reagent Handling:

    • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Acetic Acid: Is corrosive. Handle with care to avoid skin and eye contact.

    • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Quench the reaction slowly and carefully.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Video: Preparation of Amides. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry. Available at: [Link]

  • Reductive amination and amide synthesis. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]

  • Cyclopentanone. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

Sources

Application Note: Advanced Crystallization Strategies for 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Physicochemical Profiling

1-Cyclopentylpiperidine-4-carboxamide is a high-value synthetic intermediate, prominently utilized in the development of isonipecotamide-based dual inhibitors targeting thrombin and cholinesterase for Alzheimer's disease therapeutics[1]. In drug development workflows, the purity of this intermediate is critical; trace impurities or residual solvents can severely poison downstream catalytic coupling reactions or lead to the propagation of side products.

As a Senior Application Scientist, approaching the crystallization of this molecule requires a deep understanding of its physicochemical behavior:

  • The Piperidine Core (Tertiary Amine): Imparts basicity to the molecule. During free base crystallization, this basic center makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," if supersaturation is generated too rapidly[2].

  • The Primary Carboxamide (-CONH₂): Acts as a strong hydrogen bond donor and acceptor. This functional group dictates the rigid intermolecular hydrogen-bonding network required to form a stable crystal lattice.

  • The Cyclopentyl Ring: Adds significant lipophilicity, shifting the solubility profile favorably toward organic solvents like ethyl acetate and rendering aliphatic hydrocarbons (e.g., heptane) highly effective as antisolvents.

To accommodate different downstream requirements, this guide details two orthogonal, self-validating crystallization strategies: a Solvent/Antisolvent Cooling Crystallization for the free base, and a Reactive Crystallization for the hydrochloride salt.

Experimental Workflows & Decision Matrix

The decision to isolate the free base versus the hydrochloride salt depends on the storage duration and the specific conditions of the subsequent synthetic step. The workflow below outlines the logical progression and critical control points for both pathways.

G Start Crude 1-Cyclopentylpiperidine- 4-carboxamide Decision Target Solid State? Start->Decision FB_Path Free Base Crystallization Decision->FB_Path Free Base Salt_Path HCl Salt Crystallization Decision->Salt_Path HCl Salt FB_Dissolve Dissolve in EtOAc (3 vol) at 60°C FB_Path->FB_Dissolve FB_Seed Cool to 45°C & Seed (0.5 wt%) FB_Dissolve->FB_Seed FB_Anti Add Heptane (6 vol) over 2h FB_Seed->FB_Anti FB_Cool Cool to 5°C (0.1°C/min) FB_Anti->FB_Cool Filter Filtration & Cold Wash FB_Cool->Filter Salt_Dissolve Dissolve in IPA (5 vol) at 50°C Salt_Path->Salt_Dissolve Salt_Acid Add 4M HCl in Dioxane (1.05 eq) Salt_Dissolve->Salt_Acid Salt_Ripen Ostwald Ripening at 50°C for 1h Salt_Acid->Salt_Ripen Salt_Cool Cool to 0°C (0.2°C/min) Salt_Ripen->Salt_Cool Salt_Cool->Filter Dry Vacuum Drying (40-45°C) Filter->Dry

Workflow for free base and HCl salt crystallization of 1-Cyclopentylpiperidine-4-carboxamide.

Self-Validating Experimental Protocols

Protocol A: Free Base Crystallization (Solvent/Antisolvent)

Mechanistic Rationale: Ethyl acetate (EtOAc) provides excellent solubility at elevated temperatures, while heptane acts as a non-polar antisolvent to drive the compound out of solution. Seeding is mandatory in this protocol to safely bypass the Metastable Zone Width (MSZW) and prevent the basic amine from oiling out[2].

  • Dissolution: Suspend crude 1-cyclopentylpiperidine-4-carboxamide in 3 volumes (v/w) of EtOAc. Heat the reactor to 60°C under moderate agitation (250 rpm).

  • System Validation (IPC 1): Visually inspect the solution. It must be completely clear. Causality: Any undissolved particulate will act as a heterogeneous nucleation site, leading to uncontrolled crystallization. If cloudy, perform a hot polish filtration through a 0.45 µm PTFE filter.

  • Cooling & Seeding: Linearly cool the batch to 45°C over 30 minutes. Introduce 0.5 wt% of pure 1-cyclopentylpiperidine-4-carboxamide seed crystals. Hold for 30 minutes to allow the seed bed to establish.

  • Antisolvent Addition: Charge 6 volumes of n-heptane dropwise over exactly 2 hours using a dosing pump. Causality: Rapid addition spikes local supersaturation, causing rapid primary nucleation (fines) that trap impurities and are nearly impossible to filter[2].

  • Desupersaturation: Cool the slurry to 5°C at a controlled rate of 0.1°C/min.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the wet cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v).

  • Drying: Dry under vacuum (<50 mbar) at 40°C until constant weight is achieved.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Mechanistic Rationale: Converting the tertiary amine to an HCl salt drastically improves long-term bench stability and alters the solubility profile. We utilize anhydrous 4M HCl in dioxane rather than aqueous HCl. Causality: Aqueous acidic conditions at elevated temperatures risk hydrolyzing the primary carboxamide into a carboxylic acid. Isopropanol (IPA) is chosen as the solvent because it offers a steep temperature-dependent solubility curve for the salt, eliminating the need for an antisolvent.

  • Dissolution: Dissolve the crude free base in 5 volumes of anhydrous IPA at 50°C.

  • Reactive Charging: Slowly dose 1.05 molar equivalents of 4M HCl in Dioxane over 45 minutes.

  • System Validation (IPC 2): Test the pH of an aliquot (diluted 1:1 with water). The pH must be ≤ 3. If pH > 3, add an additional 0.05 eq of HCl.

  • Ostwald Ripening: Hold the resulting slurry at 50°C for 1 hour. Causality: This thermodynamic hold allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals, significantly improving the Particle Size Distribution (PSD) and filtration kinetics[2].

  • Cooling: Cool the batch to 0°C at a rate of 0.2°C/min.

  • Isolation & Drying: Filter the crystalline rods, wash with 2 volumes of pre-chilled (0°C) IPA, and dry under vacuum at 45°C.

Quantitative Data & Quality Metrics

The following table summarizes the expected performance metrics and physicochemical properties of the isolated solid states when adhering strictly to the protocols above.

ParameterProtocol A: Free BaseProtocol B: HCl Salt
Optimal Solvent System Ethyl Acetate / n-HeptaneIsopropanol (Anhydrous)
Typical Yield (%) 82.0 - 85.5%88.0 - 92.5%
Target Purity (HPLC Area %) > 99.0%> 99.5%
Representative Melting Point 158 - 162 °C210 - 215 °C (Decomposition)
Crystal Morphology Prismatic / Block-likeElongated Needles / Rods
Process Advantage Direct isolation; no acid requiredSuperior purging of lipophilic impurities

References

  • Title: First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: Molecules (MDPI), 26(17), 5208 (2021) URL: [Link]

  • Title: Crystallization, 4th Edition Source: Butterworth-Heinemann (Elsevier), 2001 URL: [Link]

Sources

Application Note: Strategic Utilization of 1-Cyclopentylpiperidine-4-carboxamide in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational framework for utilizing 1-Cyclopentylpiperidine-4-carboxamide (and its core scaffold, piperidine-4-carboxamide) as a high-value probe in Fragment-Based Drug Design (FBDD).

The piperidine-4-carboxamide moiety is a "privileged scaffold" capable of engaging diverse targets, including GPCRs (e.g., CCR2/CCR5), proteases (Calpain), and kinases (AKT). The addition of the N-cyclopentyl group represents a classic "fragment growth" strategy, introducing a defined hydrophobic vector to probe cryptic pockets while maintaining a favorable Ligand Efficiency (LE). This note provides validated protocols for solubility profiling, Surface Plasmon Resonance (SPR) screening, and crystallographic soaking, specifically tailored for this amine-rich scaffold.

Chemical Profile & Design Rationale

The Molecule
  • Core Fragment: Piperidine-4-carboxamide (MW: ~128 Da).

  • Elaborated Probe: 1-Cyclopentylpiperidine-4-carboxamide (MW: ~196 Da).

  • Physicochemical Properties:

    • pKa (calc): ~9.8 (Piperidine nitrogen). Note: The molecule is positively charged at physiological pH.

    • logP: ~1.2 (Cyclopentyl analog) vs. ~ -1.4 (Core).

    • Topological Polar Surface Area (TPSA): ~55 Ų.

Strategic Value in FBDD

The transition from the core fragment to the cyclopentyl derivative exemplifies the "Growth Vector" concept.

  • The Anchor: The primary amide (

    
    ) acts as a hydrogen bond donor/acceptor hook, often mimicking the backbone interactions of peptide substrates.
    
  • The Vector: The piperidine ring provides a rigid linker with defined geometry (chair conformation).

  • The Probe: The cyclopentyl group tests for hydrophobic sub-pockets adjacent to the active site, a common feature in allosteric regulation.

Protocol A: Quality Control & Solubility Profiling

Rationale: The basicity of the piperidine nitrogen can lead to false positives in screening due to non-specific electrostatic binding or aggregation.

Materials
  • Compound: 1-Cyclopentylpiperidine-4-carboxamide (>95% purity).[1]

  • Solvent:

    
    -DMSO (anhydrous).
    
  • Buffer: PBS, pH 7.4.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the solid compound in

    
    -DMSO to a target concentration of 100 mM .
    
    • Critical Check: Sonicate for 60 seconds. Visually inspect for undissolved micro-particulates.

  • Aqueous Dilution Series: Prepare dilutions in PBS (pH 7.4) at 1 mM, 500 µM, and 200 µM.

  • Nephelometry/DLS Check:

    • Measure light scattering to detect aggregation.

    • Pass Criteria: Solubility > 200 µM with no aggregation particles > 5 nm radius.

  • LC-MS Integrity: Confirm identity and purity after 24-hour incubation in buffer to rule out amide hydrolysis (rare, but possible in presence of specific proteases).

Data Output Format:

Concentration (µM) Soluble (PBS pH 7.4) Aggregation State (DLS) Recommendation
1000 Partial Polydisperse Unsuitable for Assay
500 Yes Monodisperse Limit for Crystallography

| 200 | Yes | Monodisperse | Ideal for SPR/NMR |

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the preferred method for detecting the transient, weak interactions typical of this scaffold (


 often 10 µM – 1 mM). The "Clean Screen" method is used to mitigate the sticky nature of the cationic amine.
Experimental Setup
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or Ni-NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO .

Detailed Workflow
  • Immobilization: Target density should be low (e.g., 2000 RU) to avoid mass transport limitations, but sufficient for low-MW fragment detection.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes. This is non-negotiable for fragment screening.

  • Injection Cycle:

    • Flow Rate: High flow (30 µL/min) to minimize rebinding effects.

    • Contact Time: 30-60 seconds.

    • Dissociation Time: 60 seconds.

  • Reference Subtraction:

    • Use an unmodified flow cell (Fc1) as a reference.

    • Advanced: If the protein is acidic (low pI), the cationic piperidine may bind non-specifically to the carboxymethylated dextran. Mitigation: Add 10 mM ethylenediamine to the running buffer to block carboxyl groups on the chip surface.

Logical Diagram: SPR Screening Decision Tree

SPR_Workflow Start Start: 1-Cyclopentylpiperidine-4-carboxamide Solubility Solubility Check (Protocol A) Start->Solubility Immob Immobilize Target Protein Solubility->Immob RefCheck Check Reference Binding (Fc1) Immob->RefCheck IsSticky High Non-Specific Binding? RefCheck->IsSticky Mitigation Add 10mM Ethylenediamine or Use PEG Linker Chip IsSticky->Mitigation Yes (Cationic Interaction) RunScreen Run Single-Cycle Kinetics IsSticky->RunScreen No Mitigation->RunScreen Analyze Analyze Sensorgram (Square Wave?) RunScreen->Analyze

Caption: Decision tree for SPR screening of cationic fragments, highlighting mitigation steps for non-specific binding.

Protocol C: X-ray Crystallography (Soaking)

Rationale: Co-crystallization often fails with fragments due to high concentrations disrupting lattice formation. Soaking is the gold standard.

Optimization for Amine Scaffolds

The high pKa of the piperidine nitrogen means the fragment is a charged species. This can alter the pH of the crystallization drop if the buffer capacity is weak.

Soaking Protocol
  • Crystal Growth: Grow apo-crystals of the target protein (e.g., sQC, Protease) in standard conditions.

  • Soak Preparation:

    • Prepare a 200 mM stock of the fragment in DMSO.

    • Dilute into the reservoir solution (mother liquor) to a final concentration of 20 mM (10% DMSO final).

    • Crucial Step: Check the pH of this soaking solution.[2] If it has drifted >0.5 pH units due to the amine, readjust with dilute HCl before adding to the crystal.

  • Incubation:

    • Add 0.5 µL of soaking solution to the crystal drop.

    • Incubate for 1 hour to 24 hours . (Monitor for cracking).

  • Cryo-protection: Transfer crystal to a solution containing Mother Liquor + 20 mM Fragment + 25% Glycerol/PEG (Cryoprotectant) for 30 seconds before flash cooling in liquid nitrogen.

Chemical Elaboration: The "Grow" Strategy

Once the 1-Cyclopentylpiperidine-4-carboxamide is validated as a hit, the next step is optimization. The piperidine nitrogen is the primary vector for diversification.

Synthetic Route: Reductive Amination

This is the industry-standard method for rapidly generating analogs of this scaffold.

Reaction Scheme:

  • Starting Material: Piperidine-4-carboxamide (HCl salt).

  • Reagent: Cyclopentanone (or other ketones/aldehydes).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Conditions: DCM or DCE, Room Temperature, catalytic Acetic Acid.

Workflow Diagram: Chemical Space Exploration

Chem_Elaboration Core Core: Piperidine-4-carboxamide Reaction Reductive Amination (R-C=O + STAB) Core->Reaction Hit Hit: 1-Cyclopentyl... Reaction->Hit Branch1 Vector A: Ring Size (Cyclobutyl, Cyclohexyl) Hit->Branch1 Branch2 Vector B: Polarity (Tetrahydropyran, Oxetane) Hit->Branch2 Branch3 Vector C: Linker (Benzyl, Ethyl-Phenyl) Hit->Branch3

Caption: Chemical elaboration strategy starting from the core piperidine scaffold. Dashed lines represent Hit-to-Lead optimization cycles.

References

  • Neumann, B. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Takeda, R., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. PMC - NIH. Retrieved from [Link]

Sources

scale-up synthesis of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 1-Cyclopentylpiperidine-4-carboxamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide , a critical pharmacophore in the development of GPCR modulators (e.g., CCR2 antagonists) and enzyme inhibitors.

While direct alkylation of piperidine-4-carboxamide (Isonipecotamide) with cyclopentyl halides is possible, it often suffers from elimination side reactions (formation of cyclopentene) and over-alkylation.[1] This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method selected for its high chemoselectivity, mild conditions, and ease of scale-up from gram to kilogram quantities.

Key Performance Indicators (KPIs):

  • Target Scale: 100 g – 1 kg

  • Typical Yield: 85 – 92%[1]

  • Purity: >98% (HPLC), suitable for GMP downstream processing.

Strategic Route Selection

The synthesis relies on the reductive alkylation of Isonipecotamide (1) with Cyclopentanone (2) .

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Target R1 Isonipecotamide (Piperidine-4-carboxamide) Cond NaBH(OAc)3 (STAB) AcOH (cat.), DCM 0°C to RT, 12-16 h R1->Cond R2 Cyclopentanone R2->Cond Prod 1-Cyclopentylpiperidine- 4-carboxamide Cond->Prod Reductive Amination

Figure 1: One-pot reductive amination strategy.

Why this Route? (Causality & Logic)
  • Chemoselectivity: STAB is less reducing than NaBH₄ and does not reduce the carboxamide or ketone to alcohol rapidly, favoring iminium ion reduction.

  • Safety Profile: Unlike catalytic hydrogenation (H₂/Pd), this route avoids high-pressure vessels and flammability hazards associated with hydrogen gas on a kilo-scale, although proper ventilation for hydrogen evolution (minor side reaction) is still required.

  • Impurity Control: Avoids the formation of quaternary ammonium salts common in direct alkylation with cyclopentyl bromide.

Process Development & Optimization

Successful scale-up requires strict control over stoichiometry and quenching.[1]

Reagent Stoichiometry Table
ComponentRoleEquiv.Mass (for 100g Scale)Notes
Isonipecotamide SM1.0100.0 gLimiting reagent.[1]
Cyclopentanone Electrophile1.278.8 gSlight excess drives conversion.
STAB Reductant1.5248.0 gAdded portion-wise to control exotherm.
Acetic Acid Catalyst1.046.8 gAccelerates iminium formation.
Dichloromethane Solvent10 Vol1.0 LCan be substituted with THF for "greener" process.
Critical Process Parameters (CPPs)
  • Temperature: Maintain <25°C during STAB addition. Higher temperatures promote ketone reduction over reductive amination.

  • Quench: The Boron-Nitrogen complex formed during reaction is stable. A robust basic quench (pH > 10) is required to break this complex and release the free amine into the organic phase.

  • Water Content: The reaction tolerates moisture better than NaBH₄, but dry solvents are recommended to minimize STAB decomposition.

Detailed Experimental Protocol (100g Scale)

Safety Warning: Sodium Triacetoxyborohydride releases hydrogen gas upon decomposition. Perform all operations in a well-ventilated fume hood.

Step 1: Iminium Formation[1]
  • Charge a 3L 3-neck Round Bottom Flask (RBF) with Isonipecotamide (100 g, 0.78 mol) and Dichloromethane (DCM, 800 mL) .

  • Add Cyclopentanone (78.8 g, 0.94 mol) in one portion.

  • Add Glacial Acetic Acid (46.8 g, 0.78 mol) .

  • Stir the suspension at Room Temperature (20–25°C) for 60 minutes .

    • Observation: The mixture may become clearer as the iminium species forms.

Step 2: Reduction
  • Cool the reaction mixture to 0–5°C using an ice/water bath.

  • Add Sodium Triacetoxyborohydride (STAB) (248 g, 1.17 mol) portion-wise over 45–60 minutes.

    • Control: Monitor internal temperature; do not exceed 10°C.

    • Note: Mild gas evolution (H₂) will occur.

  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 12–16 hours .

    • IPC (In-Process Control):[1] Check conversion via TLC (10% MeOH/DCM) or LC-MS. Target <2% remaining Isonipecotamide.

Step 3: Work-up & Isolation
  • Cool the mixture to 10°C.

  • Slowly quench by adding 1N NaOH (500 mL) . Adjust pH to >10.

    • Mechanistic Insight: High pH ensures the product is in the free base form (organic soluble) and breaks down boron complexes.

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with DCM (2 x 300 mL) .

  • Combine organic layers and wash with Brine (400 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification (Recrystallization)[1]
  • Suspend the crude solid in Ethyl Acetate (EtOAc, ~300 mL) .

  • Heat to reflux until dissolved. If necessary, add minimal Ethanol dropwise to aid dissolution.

  • Cool slowly to room temperature, then to 0–5°C for 2 hours.

  • Filter the white crystalline solid and wash with cold EtOAc/Heptane (1:1).

  • Dry in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Start Charge SM + Ketone + AcOH in DCM ImForm Stir 1 hr @ RT (Iminium Formation) Start->ImForm Cool Cool to 0°C ImForm->Cool AddRed Add STAB Portion-wise (Exotherm Control) Cool->AddRed React Stir 16h @ RT AddRed->React Quench Quench with 1N NaOH (pH > 10) React->Quench Completion Extract Phase Separation (Product in DCM) Quench->Extract Wash Wash (Brine) & Dry (Na2SO4) Extract->Wash Conc Concentrate to Solid Wash->Conc Cryst Recrystallize (EtOAc / EtOH) Conc->Cryst Filter Filtration & Drying Cryst->Filter Final Final Product (>98% Purity) Filter->Final

Figure 2: End-to-end workflow for the synthesis and isolation of 1-Cyclopentylpiperidine-4-carboxamide.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • Appearance: White to off-white crystalline solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.20 (br s, 1H, NH), 6.75 (br s, 1H, NH) – Amide protons.
      
    • 
       2.90 (m, 2H, Piperidine-H), 2.45 (m, 1H, Cyclopentyl-CH).
      
    • 
       1.90–1.40 (m, Multiplets, Cyclopentyl + Piperidine-CH₂).
      
  • Mass Spectrometry (ESI+): Calculated for

    
    ; Found 
    
    
    
    .

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

  • BenchChem Technical Support. (2025). "Purification of Piperidine Carboxamide Derivatives." BenchChem Application Notes. Link

  • PubChem Compound Summary. (2025). "Piperidine-4-carboxamide (Isonipecotamide)."[1] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

improving yield of 1-Cyclopentylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-Cyclopentylpiperidine-4-carboxamide

Ticket ID: #YIELD-OPT-8492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Strategy

You are encountering yield issues with the synthesis of 1-Cyclopentylpiperidine-4-carboxamide . This molecule combines a polar primary amide with a basic tertiary amine, creating a "solubility trap" that often leads to significant product loss during aqueous workup.[1][2]

While several routes exist, the Reductive Amination (Route A) of piperidine-4-carboxamide with cyclopentanone is the industry standard due to atom economy.[2] However, yield loss here is rarely due to reaction failure; it is almost always due to extraction inefficiency or incomplete imine formation caused by steric bulk.[1][2]

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol, which offers the highest chemoselectivity and safety profile compared to cyanoborohydride or catalytic hydrogenation methods.[2]

Core Protocol: Reductive Amination (Recommended)[1]

Reaction Class: Direct Reductive Amination (Abdel-Magid Protocol) Key Reagents: Cyclopentanone, Piperidine-4-carboxamide, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH).[1][2]

Step-by-Step Methodology
  • Solvation & Acidification:

    • Dissolve Piperidine-4-carboxamide (1.0 equiv) in DCM (Dichloromethane) or DCE (1,2-Dichloroethane) .[1][2]

    • Note: If solubility is poor, use THF/MeOH (1:1), but DCM is preferred for STAB stability.[1][2]

    • Add Cyclopentanone (1.1 – 1.2 equiv).[1][2]

    • CRITICAL STEP: Add Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1][2]

    • Why? The amide group on the piperidine reduces the nucleophilicity of the secondary amine.[2] Acid catalysis is required to push the equilibrium toward the iminium ion.[2]

  • Imine Formation (Equilibrium Shift):

    • Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent.

    • Expert Tip: If TLC shows no conversion after 1 hour, add 3Å Molecular Sieves to remove water, driving the equilibrium.[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 12–16 hours.

  • Quench & Workup (The Yield Trap):

    • Standard Mistake: Do not use a standard water/ether extraction.[1][2] The product is amphiphilic and will stay in the water.[2]

    • Correct Protocol: Quench with saturated aqueous NaHCO₃.

    • Extraction: Extract with DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1) .[1][2] The alcohol is necessary to pull the polar amide into the organic phase.[2]

    • Drying: Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction conversion is stuck at <50%."
  • Diagnosis: Steric hindrance between the secondary amine and the cyclopentyl ring is preventing iminium formation.[2]

  • Solution: Switch to the Titanium Isopropoxide Protocol .[2]

    • Action: Mix amine and ketone neat (or in minimal THF) with Ti(OiPr)₄ (1.2 equiv) for 2 hours. This acts as a Lewis acid and water scavenger.[1][2]

    • Reduction: Dilute with EtOH, then add NaBH₄ (cheaper/stronger) or STAB.[1][2]

    • Causality: Titanium coordinates to the ketone oxygen, increasing electrophilicity and trapping water.[2]

Issue 2: "I see a large 'Cyclopentanol' impurity."
  • Diagnosis: Direct reduction of the ketone before it reacts with the amine.[2]

  • Solution: This happens if the reducing agent is added too quickly or if the imine formation is too slow.[2]

    • Action: Ensure the "pre-stir" (Step 2 above) is at least 60 minutes.[2] Switch from NaBH₄ (which reduces ketones fast) to STAB (which reduces imines selectively).[1][2]

Issue 3: "My crude yield is low, but the aqueous layer is cloudy."
  • Diagnosis: Your product is in the aqueous waste.[2]

  • Solution:

    • Immediate Fix: Saturate the aqueous layer with solid NaCl ("Salting out") and re-extract with DCM/IPA (3:1).[1][2]

    • Better Fix: Skip aqueous workup entirely.[1][2] Quench with 1M NaOH, stir, filter off inorganic solids, concentrate the filtrate, and load directly onto a silica column (DCM/MeOH/NH₃ gradient).

Comparative Data: Reducing Agents

ReagentSelectivityRateToxicityRecommendation
NaBH(OAc)₃ (STAB) High (Imine > Ketone)ModerateLowPrimary Choice
NaBH₃CN HighSlowHigh (Cyanide)Avoid unless necessary
NaBH₄ Low (Reduces Ketone)FastLowOnly with Ti(OiPr)₄
H₂ / Pd-C HighFastLowGood for scale-up (>100g)

Visualization

Diagram 1: Reaction Pathway & Logic Flow

This diagram illustrates the mechanistic pathway and the critical decision points where yield is lost.[2]

G Start Start: Piperidine-4-carboxamide + Cyclopentanone Imine Intermediate: Iminium Ion Start->Imine AcOH, 1h (Equilibrium) Impurity1 Impurity: Cyclopentanol (Direct Reduction) Start->Impurity1 NaBH4 used or No Pre-stir Product Target: 1-Cyclopentylpiperidine- 4-carboxamide Imine->Product STAB (Selective Reduction) Loss Yield Loss: Aqueous Phase Product->Loss Wrong Solvent (Ether/EtOAc) Fix1 Fix: Use STAB & Pre-stir Impurity1->Fix1 Fix2 Fix: Extract with DCM:IPA (3:1) Loss->Fix2

Caption: Mechanistic pathway highlighting critical control points. Red paths indicate common failure modes (direct reduction or workup loss).[1][2]

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Issue: Low Yield CheckTLC Check Reaction TLC Start->CheckTLC Incomplete Starting Material Remains? CheckTLC->Incomplete Yes Complete Reaction Complete but Low Mass? CheckTLC->Complete Yes AddAcid Add AcOH (1-2 eq) Check pH ~5 Incomplete->AddAcid TiIso Switch to Ti(OiPr)4 Protocol AddAcid->TiIso Still Fails CheckAq Check Aqueous Layer (Product is Polar) Complete->CheckAq SaltOut Saturate with NaCl Extract DCM:IPA (3:1) CheckAq->SaltOut

Caption: Logic flow for diagnosing yield loss. Distinguishes between kinetic failures (left) and workup failures (right).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link][1][2]

  • Tripathi, R. P. , Verma, S. S., Pandey, J., & Tiwari, V. K. (2008).[1][2] Recent Developments on Synthesis of N-Heterocycles via Reductive Amination. Current Organic Chemistry, 12(13), 1093-1115.[1][2] [Link]

Sources

Technical Support Center: Purification of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Cyclopentylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the purification of 1-Cyclopentylpiperidine-4-carboxamide, providing concise and actionable answers.

Q1: What are the most common impurities in a synthesis of 1-Cyclopentylpiperidine-4-carboxamide?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Specifically, you might encounter the corresponding amide from the coupling reaction.[1] The presence of a yellowish tint in the purified product often suggests an oxidation product.[2]

Q2: What is the recommended first-pass purification strategy for this compound?

A2: A combination of techniques is often the most effective approach. A typical workflow involves an initial acid-base extraction to separate the product from neutral and basic impurities, followed by recrystallization to achieve higher purity.[2] For more challenging separations, column chromatography may be necessary.[2]

Q3: How can I remove inorganic salts from my crude product?

A3: Inorganic salts can generally be removed by dissolving the crude product in a suitable organic solvent where the desired compound is soluble but the salts are not, followed by filtration.[2] Alternatively, an aqueous wash during an extraction workflow can be effective if the product is soluble in a water-immiscible organic solvent.[2]

Q4: My purified 1-Cyclopentylpiperidine-4-carboxamide is discolored. What could be the cause and how can I fix it?

A4: Discoloration, such as a yellow or brown tint, often points to the oxidation of the piperidine nitrogen.[3] To mitigate this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and use degassed solvents for chromatography and recrystallization.[4] Storing the purified product in a cool, dark place under an inert atmosphere is also recommended.[4] Treatment with activated carbon during recrystallization can also effectively remove colored impurities.[2]

Q5: What are the optimal storage conditions for 1-Cyclopentylpiperidine-4-carboxamide to ensure its stability?

A5: To maintain the integrity of the compound, it should be stored in a cool, dark place under an inert atmosphere.[4] For solutions, storage at low temperatures (2-8 °C) is recommended.[3] The piperidine ring's tertiary amine can be susceptible to oxidation, so minimizing exposure to air and light is crucial.[3]

II. Troubleshooting Guide

This section provides a detailed, issue-based approach to resolving common problems encountered during the purification of 1-Cyclopentylpiperidine-4-carboxamide.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step Scientific Rationale
Compound is too soluble in the chosen solvent. Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]The principle of recrystallization relies on the differential solubility of the compound at different temperatures to allow for crystal formation upon cooling.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]Using excess solvent will prevent the solution from becoming supersaturated upon cooling, thus inhibiting crystallization and reducing the yield.
Cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice and lead to smaller crystals that are more difficult to filter.
Product is "oiling out" instead of crystallizing. Try a different recrystallization solvent or a solvent mixture. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization.[2]"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Changing the solvent system can alter these properties to favor crystallization.
Issue 2: Product Fails to Crystallize
Possible Cause Troubleshooting Step Scientific Rationale
Solution is not supersaturated. Concentrate the solution by carefully evaporating some of the solvent.Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature.
Presence of significant impurities inhibiting crystallization. Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug.Impurities can interfere with the formation of a crystal lattice, preventing the orderly arrangement of molecules required for crystallization.
Lack of nucleation sites. Scratch the inside of the flask at the air-liquid interface with a glass rod or add a seed crystal of the pure compound.[2]Nucleation is the initial step in crystal formation. Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites, while a seed crystal provides a template for crystal growth.
Issue 3: Peak Tailing in Column Chromatography
Possible Cause Troubleshooting Step Scientific Rationale
Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface. [4]Add a basic modifier, such as 0.5-2% triethylamine or a small amount of ammonium hydroxide, to the mobile phase.[4]The basic modifier competes with the analyte for binding to the acidic sites on the silica, reducing the strong interactions that cause tailing and improving the peak shape.
Inappropriate solvent system. Optimize the mobile phase composition. A gradient elution from a non-polar to a more polar solvent system may improve separation and peak shape.[4]A well-chosen solvent system ensures appropriate retention of the analyte on the stationary phase while allowing for efficient elution, leading to symmetrical peaks.
Column overloading. Reduce the amount of sample loaded onto the column.Overloading the column saturates the stationary phase, leading to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, which results in peak broadening and tailing.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the basic 1-Cyclopentylpiperidine-4-carboxamide from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a 1M HCl solution. The basic product will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Organic Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M NaOH, with stirring until the solution is basic (pH > 10). The product will deprotonate and may precipitate out or be extracted.

  • Extraction: Extract the basified aqueous layer with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is designed for further purification of the product obtained from extraction or synthesis.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: In a flask, add the crude 1-Cyclopentylpiperidine-4-carboxamide and the minimum amount of the chosen hot solvent to achieve complete dissolution with stirring.[2]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.[2]

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[2] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.[2]

  • Drying: Dry the purified crystals under vacuum.[2]

Protocol 3: Column Chromatography

This technique is used for high-purity separations, especially when dealing with impurities of similar polarity to the product.

  • Stationary Phase and Mobile Phase Selection: For normal-phase chromatography, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent peak tailing, add a small amount of a basic modifier like triethylamine (0.5-2%) to the mobile phase.[4]

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and pour it into the column, allowing it to pack evenly.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the packed column.[4]

  • Elution: Begin eluting with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]

IV. Visualized Workflows and Data

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude 1-Cyclopentylpiperidine-4-carboxamide q1 Are significant acidic or basic impurities present? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes q2 Is the product a solid at room temperature? q1->q2 No extraction->q2 recrystallization Perform Recrystallization q2->recrystallization Yes q3 Is high purity (>99%) required or are impurities of similar polarity present? q2->q3 No recrystallization->q3 chromatography Perform Column Chromatography q3->chromatography Yes end_product Purified Product q3->end_product No chromatography->end_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Chromatography Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed in Chromatography q1 Is a basic modifier (e.g., triethylamine) present in the mobile phase? start->q1 add_modifier Add 0.5-2% triethylamine to the mobile phase q1->add_modifier No q2 Is the column overloaded? q1->q2 Yes add_modifier->q2 reduce_load Reduce the sample load q2->reduce_load Yes optimize_mobile_phase Optimize the mobile phase composition (e.g., try a different solvent system or gradient) q2->optimize_mobile_phase No reduce_load->optimize_mobile_phase end_solution Symmetrical Peak optimize_mobile_phase->end_solution

Caption: Troubleshooting workflow for peak tailing in chromatography.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Cyclopentylpiperidine-4-carboxylic acid. Retrieved from

  • BenchChem. (n.d.). Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. Retrieved from

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

Sources

identifying impurities in 1-Cyclopentylpiperidine-4-carboxamide batches

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: 1-Cyclopentylpiperidine-4-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Cyclopentylpiperidine-4-carboxamide. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and characterization of impurities in various batches of this active pharmaceutical ingredient (API). Our approach is rooted in established analytical principles to ensure scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to include any co-existing impurities. Regulatory bodies mandate the identification, quantification, and qualification of impurities to ensure the safety and efficacy of the final drug product.[1] For a molecule like 1-Cyclopentylpiperidine-4-carboxamide, a comprehensive understanding of its impurity profile is paramount. Impurities can arise from various sources, including starting materials, synthetic by-products, or degradation of the API itself.[2] This guide provides a systematic approach to identifying and troubleshooting these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my 1-Cyclopentylpiperidine-4-carboxamide batches?

Impurities are generally classified into three main categories:

  • Process-Related Impurities: These originate from the manufacturing process.[2] They include unreacted starting materials (e.g., piperidine-4-carboxamide, cyclopentyl bromide), intermediates, and by-products from side reactions (e.g., over-alkylation).

  • Degradation Products: These form due to the decomposition of the API over time or under stress conditions like heat, light, humidity, or extreme pH.[3] The carboxamide functional group is particularly susceptible to hydrolysis.[4]

  • Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., Toluene, Methanol, Dichloromethane) and reagents (e.g., coupling agents, bases) can be carried over into the final product.[5]

Q2: My compound contains a secondary amine (the piperidine nitrogen). Should I be concerned about nitrosamine impurities?

Yes, this is a critical consideration. Secondary amines can react with nitrosating agents (like nitrites, which can be present as contaminants in reagents or excipients) to form N-nitrosamines, a class of potent genotoxic impurities.[6] The piperidine moiety in your compound could potentially form 1-cyclopentyl-4-nitrosopiperidine under specific conditions. Proactive risk assessment and, if necessary, testing for such impurities using highly sensitive techniques like LC-MS/MS or GC-MS are strongly recommended.[6][7]

Q3: What are the primary analytical techniques for impurity profiling?

A multi-technique approach is often necessary for comprehensive impurity analysis. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A well-developed HPLC method can resolve the API from its related substances.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities.[10][11] It provides detailed information about the molecule's carbon-hydrogen framework.[12][13]

  • Gas Chromatography (GC): Primarily used for analyzing volatile impurities, such as residual solvents.[5][14]

Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures

This section is designed to guide you through common experimental challenges in a logical, step-by-step manner.

Scenario 1: An unknown peak appears in my routine HPLC-UV chromatogram.

You are running a standard quality control check on a new batch of 1-Cyclopentylpiperidine-4-carboxamide and observe a new peak that was not present in your reference standard.

A Unexpected Peak Detected in HPLC-UV B Step 1: System Suitability & Blank Analysis A->B C Is the peak present in the blank or is the system failing suitability? B->C D Yes C->D Yes E No C->E No F Troubleshoot HPLC System: - Check mobile phase - Purge system - Check column integrity D->F G Step 2: Preliminary Characterization with LC-MS E->G H Obtain Accurate Mass (HRMS) and MS/MS Fragmentation G->H I Step 3: Propose Potential Structures H->I J Compare MW with known degradants, starting materials, and by-products I->J K Step 4: Structure Confirmation J->K L Isolate impurity (prep-HPLC) and perform NMR analysis K->L M Structure Confirmed L->M

Caption: Troubleshooting workflow for an unknown HPLC peak.

  • Verify System Performance: Before investigating the sample, confirm the issue is not instrumental. Inject a solvent blank. If the peak is present, it's a contaminant from your solvent or system (a "ghost peak"). Also, ensure all system suitability parameters (e.g., tailing factor, resolution) for your main peak are met.

  • Develop an MS-Compatible Method: Your initial HPLC method might use non-volatile buffers (e.g., phosphate) that are incompatible with mass spectrometry.[1] If so, develop a parallel LC-MS method using volatile buffers like formic acid or ammonium acetate.

  • Perform LC-MS Analysis: Analyze the batch using an LC-MS system, preferably a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[8][9]

    • Objective 1: Obtain Molecular Weight. The accurate mass measurement from HRMS allows you to determine the elemental composition of the unknown impurity.[8]

    • Objective 2: Obtain Fragmentation Data. Perform a tandem MS (MS/MS) experiment on the impurity peak. The fragmentation pattern provides clues about the molecule's structure, which can be compared to the fragmentation of the parent compound.[8]

  • Propose a Structure: Based on the molecular weight and fragmentation data, propose potential structures. Consider the common impurities listed in the table below. For example, if the molecular weight is 199.24 g/mol , this corresponds to 1-Cyclopentylpiperidine-4-carboxylic acid, the likely hydrolysis product.

  • Confirm Structure: For unequivocal identification, the impurity may need to be isolated using preparative HPLC.[15] Subsequent analysis of the pure fraction by 1D and 2D NMR spectroscopy (like COSY, HSQC, HMBC) will provide definitive structural confirmation.[13][16]

Scenario 2: I'm observing significant batch-to-batch variability in the impurity profile.

This issue often points to inconsistencies in the synthetic process or raw material quality.

  • Audit Starting Materials: Obtain and analyze samples of the starting materials used for each batch. Impurities in these raw materials can be carried through the synthesis.

  • Review Synthesis Records: Scrutinize the batch manufacturing records. Pay close attention to any deviations in reaction time, temperature, stoichiometry of reagents, or purification procedures.

  • Perform Forced Degradation Studies: A forced degradation (or stress testing) study can help identify potential degradation pathways and the resulting products.[2] By subjecting the API to harsh conditions (acid, base, oxidation, heat, light), you can proactively identify degradants that might appear in a batch due to process excursions.[3][4] The amide bond is often susceptible to acid and base hydrolysis.[17]

Condition Likely Degradation Pathway Potential Product
Acidic/Basic Hydrolysis Cleavage of the carboxamide bond1-Cyclopentylpiperidine-4-carboxylic acid
**Oxidation (e.g., H₂O₂) **N-oxidation, ring oxidationN-oxide derivatives, hydroxylated species
Thermal Stress Various degradation pathwaysDepends on temperature and duration
Photolytic Stress Photochemical degradationDepends on wavelength and intensity

Table 1: Common Forced Degradation Conditions and Potential Outcomes.

Key Potential Impurities in 1-Cyclopentylpiperidine-4-carboxamide

Impurity NameStructurePotential SourcePrimary Analytical Technique
Piperidine-4-carboxamide C₅H₁₀N₂OStarting MaterialHPLC, LC-MS
Cyclopentyl Bromide C₅H₉BrStarting MaterialGC-MS (if volatile)
1-Cyclopentylpiperidine-4-carboxylic acid C₁₁H₁₉NO₂Degradation (Hydrolysis)HPLC, LC-MS
N-Nitrosocyclopentylpiperidine C₁₀H₁₈N₂OSide Reaction (Nitrosation)LC-MS/MS, GC-MS
Di-cyclopentylpiperidine derivative C₁₅H₂₇NSide Reaction (Over-alkylation)LC-MS

Table 2: A summary of potential impurities, their sources, and recommended analytical methods.

Protocols for Core Experiments

Protocol 1: HPLC Method Development for Impurity Profiling

This protocol outlines a general approach. Specific parameters must be optimized for your system and sample.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for reverse-phase chromatography.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid in Water. This provides a volatile buffer suitable for MS detection.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape for nitrogen-containing compounds.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 25 min: 95% B

    • Time 30 min: 95% B

    • Time 31 min: 5% B

    • Time 35 min: 5% B

  • Detection: Use a UV detector set at a wavelength where the API and potential impurities have reasonable absorbance (e.g., 210 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity and detect co-eluting impurities.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve a resolution of >1.5 between the main peak and all impurity peaks.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18]

Protocol 2: LC-MS Analysis for Structural Elucidation
  • Sample Preparation: Dissolve the batch sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions: Use the MS-compatible HPLC method developed above.

  • MS Parameters (Electrospray Ionization - ESI Positive Mode):

    • Ionization Mode: ESI Positive (piperidine nitrogen is readily protonated).

    • Full Scan (MS1): Acquire data over a mass range that covers all expected species (e.g., m/z 100-500).

    • Tandem MS (MS/MS or MS2): Use data-dependent acquisition to automatically trigger fragmentation scans on the most intense ions detected in the full scan. Set a collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis: Extract the ion chromatograms for the parent compound and the unknown impurity. Analyze the accurate mass and isotopic pattern to determine the elemental formula. Interpret the MS/MS fragmentation pattern to deduce the structure.[8]

cluster_process Process-Related cluster_degradation Degradation/Side Products main 1-Cyclopentylpiperidine-4-carboxamide C₁₁H₂₀N₂O hydrolysis 1-Cyclopentylpiperidine-4-carboxylic acid (Hydrolysis Product) main->hydrolysis + H₂O (acid/base) nitrosamine N-Nitrosocyclopentylpiperidine (Nitrosation Product) main->nitrosamine + Nitrosating Agent sm1 Piperidine-4-carboxamide (Starting Material) sm1->main Alkylation sm2 Cyclopentyl Halide (Starting Material) sm2->main Alkylation

Caption: Potential sources of impurities for the target compound.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Google.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions.
  • Quantitative Mass Spectrometry Service. (2019). BioPharmaSpec.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • Drug degradation p
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. (2026). Wesleyan University.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (Patent).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • 2025 Pharma Trends: Structure elucidation services by NMR. (2025).
  • Understanding the chemical basis of drug stability and degrad
  • Reactions of the carboxamide group.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Pharma Tutor.
  • impurity profiling and drug characterization: backdrop and approach. (2000). Indo American Journal of Pharmaceutical Sciences.
  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP). Manasa Life Sciences.
  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP) Solution. USP Store.

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-Cyclopentylpiperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide. This document is designed for researchers, chemists, and process development professionals to navigate the critical parameter of reaction temperature. Proper temperature control is paramount for maximizing yield, ensuring high purity, and maintaining a consistent and safe reaction profile. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis of this valuable piperidine derivative.

The synthesis of 1-Cyclopentylpiperidine-4-carboxamide is typically achieved through one of two primary pathways:

  • Reductive Amination: The reaction of piperidine-4-carboxamide with cyclopentanone in the presence of a reducing agent.

  • N-Alkylation: The reaction of piperidine-4-carboxamide with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Temperature influences the kinetics and thermodynamics of these reactions, affecting not only the rate of product formation but also the rates of competing side reactions. This guide will help you understand and control this crucial variable.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide?

For reductive amination , a good starting point is often room temperature (20-25 °C), especially when using reactive hydride reducing agents like sodium triacetoxyborohydride[1]. For catalytic hydrogenations, slightly elevated temperatures of 50-80 °C may be beneficial[2]. For N-alkylation , a moderately elevated temperature, such as 50 °C, is a common starting point, particularly when using bases like potassium carbonate in solvents like DMF or acetonitrile[3][4].

Q2: How does increasing the reaction temperature generally affect the synthesis?

According to the principles of chemical kinetics, increasing the temperature typically increases the reaction rate for both the desired product formation and potential side reactions. While this can shorten reaction times, excessively high temperatures can lead to decreased selectivity and the formation of impurities[2][5].

Q3: What are the primary risks of using a reaction temperature that is too high?

The main risks include:

  • Increased Impurity Profile: Higher temperatures can promote side reactions, such as the formation of over-alkylated products in N-alkylation or the reduction of the carbonyl group to an alcohol in reductive amination[5][6].

  • Product and Reagent Degradation: The amide functional group in 1-Cyclopentylpiperidine-4-carboxamide can be susceptible to hydrolysis, especially under acidic or basic conditions, a process that is accelerated by heat[7][8][9]. Solvents like DMF can also decompose at high temperatures[4].

  • Safety Hazards: Exothermic reactions can become difficult to control at elevated temperatures, leading to potential runaway reactions.

Q4: Can the reaction be run at sub-ambient temperatures?

Yes. For highly exothermic reactions or when dealing with very reactive reagents, starting the reaction at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can be an effective strategy to control the reaction rate and minimize side product formation[4].

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and provides temperature-related optimization strategies.

Problem 1: The reaction is very slow or has stalled (low conversion of starting materials).

  • Possible Cause: The activation energy for the reaction is not being overcome at the current temperature.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. For many reductive aminations and alkylations, heating to a range of 50-80 °C can significantly increase the rate[2][4].

    • Verify Reagent Activity: Ensure your reagents, particularly the reducing agent or base, have not degraded.

    • Consider Solvent Effects: The choice of solvent can impact the required reaction temperature. Ensure you are using an appropriate solvent for the chosen reaction conditions.

Problem 2: The yield is low, but the starting material is fully consumed.

  • Possible Cause: The product is degrading under the reaction conditions, or a significant side reaction is occurring.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most critical step. A lower temperature can disfavor the degradation pathway or side reaction, improving selectivity for the desired product[2].

    • Analyze Byproducts: Identify the major impurities. If you observe the corresponding carboxylic acid (1-cyclopentylpiperidine-4-carboxylic acid), this indicates amide hydrolysis is occurring. Reducing the temperature and ensuring anhydrous conditions can mitigate this[8][10].

    • Reduce Reaction Time: Once the reaction reaches completion (as determined by monitoring), work it up promptly to avoid prolonged exposure of the product to harsh conditions.

Problem 3: I am observing significant formation of an unknown impurity.

  • Possible Cause: The reaction temperature is too high, favoring a kinetic byproduct over the thermodynamically stable desired product.

  • Troubleshooting Steps:

    • Perform a Temperature Scouting Study: Run the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) in parallel to determine the optimal balance between reaction rate and purity.

    • For N-Alkylation: If O-alkylation is suspected, using a polar aprotic solvent can favor the desired N-alkylation over the O-alkylation side product[4].

    • For Reductive Amination: An increase in temperature can sometimes lead to a decrease in selectivity[2]. If you observe the formation of cyclopentanol, it indicates that the reduction of the ketone is competing with imine formation and reduction.

Experimental Protocols

Protocol 1: Temperature Scouting Study for Reductive Amination

This protocol outlines a parallel experiment to determine the optimal temperature for the synthesis of 1-Cyclopentylpiperidine-4-carboxamide via reductive amination.

Materials:

  • Piperidine-4-carboxamide

  • Cyclopentanone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Reaction vials with stir bars

  • Heating block or parallel synthesizer

Procedure:

  • Set up four reaction vials, each containing piperidine-4-carboxamide (1.0 equivalent) and a stir bar.

  • Add the solvent (DCE or THF) to each vial.

  • Add cyclopentanone (1.1 equivalents) to each vial.

  • Stir the mixtures for 20 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to each vial.

  • Place the vials in a parallel synthesizer or separate heating blocks set to the following temperatures:

    • Vial 1: 25 °C (Room Temperature)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

  • Monitor each reaction at 1-hour, 4-hour, and 24-hour intervals using TLC or LC-MS.

  • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the conversion and purity profile.

Data Presentation: Example Temperature Scouting Results
Reaction Temperature (°C)Time (h)Conversion (%)Product Purity (%)Key Byproduct (%)
25247598<1
40895971.5
604>99926 (Degradation)
801>998512 (Degradation)

This data is illustrative and serves as an example of potential outcomes.

Visualization

Diagram 1: Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

G cluster_0 Initial Reaction cluster_1 Analysis cluster_2 Troubleshooting Path cluster_3 Action Start Run Initial Reaction (e.g., RT or 50°C) Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Slow Reaction Slow or Stalled? Monitor->Slow Impure Significant Impurities or Low Yield? Monitor->Impure >95% Conversion Optimize Reaction Optimized Proceed to Workup Monitor->Optimize >95% Conversion & High Purity Slow->Impure No IncreaseT Increase Temperature (e.g., +20°C) Slow->IncreaseT Yes DecreaseT Decrease Temperature (e.g., -20°C) Impure->DecreaseT Yes Impure->Optimize No IncreaseT->Monitor DecreaseT->Monitor

Caption: Workflow for optimizing reaction temperature.

References

  • Shaw, N. M., et al. (2002). Amidases in Biocatalysis. In Enzymes in Action: Green Solutions for Chemical Problems. Wiley-VCH.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from a source providing general organic chemistry principles.
  • Save My Exams. (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes.
  • Cox, R. A. (2005). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Journal of Chemistry, 83(9), 1391-1399.
  • Antonenko, L. M., & Gulevskaya, A. V. (2025).
  • Dong, F., et al. (2018).
  • Reddy, L. M., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 82(1), 1-13.
  • Wikipedia. (n.d.). Reductive amination. Retrieved March 7, 2026, from [Link]

  • De Luca, L., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Molecules, 28(17), 6394.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? [Online forum post]. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of carboxamides. Technical Support Document.
  • ResearchGate. Reductive amination with different catalysts at various temperatures.
  • Nevado, C., et al. (2010). Gold-Catalyzed Oxidative Amination of Unactivated Alkenes.
  • Asymmetric Synthesis and Applications of α,α-Disubstituted Amino Acids. (2017). Chemical Reviews, 117(15), 10328-10375.
  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC 2014, 4(3).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • BORIS Portal. (2024, January 23). Green Chemistry.
  • BenchChem. (2025, December).
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
  • Cravotto, G., et al. (2014). Ultrasound-promoted N-aminomethylation of indoles. Beilstein Journal of Organic Chemistry, 10, 2433-2439.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2012). Organic & Biomolecular Chemistry, 10(43), 8617-8620.
  • MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 140(42), 13832-13837.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Scully, F. E., Jr. (1985). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Sciencemadness Discussion Board. (2012, July 1).
  • Organic Chemistry Portal. (2004, November 15). Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones.

Sources

stability of 1-Cyclopentylpiperidine-4-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 1-Cyclopentylpiperidine-4-carboxamide . It synthesizes chemical principles with specific structural analysis to provide actionable troubleshooting and stability data.

Technical Support Center: 1-Cyclopentylpiperidine-4-carboxamide

Part 1: Molecule Overview & Physicochemical Profile[1]

Compound Identity:

  • Name: 1-Cyclopentylpiperidine-4-carboxamide[1]

  • Chemical Structure: A piperidine ring substituted at the nitrogen (N1) with a cyclopentyl group and at the C4 position with a primary carboxamide group (

    
    ).
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.29 g/mol [1]

  • Key Functional Groups: Tertiary Amine (Basic, pKa ~9.5), Primary Amide (Neutral, stable).

Quick Reference Table: Stability & Properties

PropertyStatusTechnical Note
Aqueous Solubility pH Dependent High solubility at pH < 6 (protonated).[1] Low solubility at pH > 8 (free base).
Hydrolytic Stability High (Neutral) Stable at pH 6–8. Hydrolyzes to carboxylic acid at pH < 2 or pH > 10 with heat.
Oxidative Stability Moderate Tertiary amine can form N-oxides upon prolonged exposure to air/peroxides.[1]
Thermal Stability High Stable up to ~60°C in solution; solid is stable >100°C.
Storage -20°C Store as solid.[1] Solutions should be fresh or frozen.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: I cannot get the compound to dissolve in water at 10 mM. What is wrong?

Diagnosis: You are likely using neutral water (pH ~7) or a basic buffer. Explanation: The molecule contains a lipophilic cyclopentyl group and a piperidine ring. While the amide is polar, the overall logP is estimated between 1.0–2.0. At neutral pH, a significant fraction of the molecule exists as the uncharged free base, which has poor water solubility. Solution:

  • Acidify: Use a buffer at pH 4.0–5.0 (e.g., Acetate or Citrate). Protonating the tertiary amine (forming the cation) drastically increases solubility.

  • Co-solvent: Dissolve the compound in DMSO or Ethanol first to make a 100 mM stock, then dilute into your aqueous buffer. Keep the final DMSO concentration < 1% if compatible with your assay.

Q2: I see a new peak eluting earlier than my main peak in HPLC after 24 hours. Is this hydrolysis?

Diagnosis: Yes, this is likely the hydrolysis product: 1-Cyclopentylpiperidine-4-carboxylic acid .[1] Mechanism: Primary amides hydrolyze to carboxylic acids. The carboxylic acid derivative is more polar than the amide, causing it to elute earlier on a Reverse Phase (C18) column. Trigger: This usually occurs if the solution pH is too high (>10) or too low (<2), or if the sample was heated. Verification: Check the mass spectrum. The hydrolysis product will have a mass of +1 Da relative to the parent (conversion of


 [16 Da] to 

[17 Da]). Note: In positive mode MS, the mass difference is often +1 m/z.
Q3: My compound is turning yellow in solution over time. Is it degrading?

Diagnosis: This indicates N-oxidation of the piperidine nitrogen.[1] Explanation: Tertiary amines can react with dissolved oxygen to form N-oxides, especially in the presence of trace metals or light.[1] This process is slow but accelerates in non-degassed solvents. Solution:

  • Always use degassed buffers .

  • Store stock solutions under an inert atmosphere (Nitrogen or Argon).

  • Add an antioxidant like EDTA (to chelate metals) or Ascorbic Acid if your assay permits.

Part 3: Troubleshooting Guide

Symptom Probable Cause Corrective Action
Precipitation upon dilution "Crashing out" of the free base.[1]Ensure final pH is < 6.[3]0. Increase DMSO concentration.
Extra peak (Early eluting) Hydrolysis to Carboxylic Acid.Check buffer pH.[2] Avoid extreme pH. Keep samples at 4°C.
Extra peak (Late eluting) Dimerization or Aggregation.Rare. Check concentration. Sonicate sample.
Broad/Tailing Peak in HPLC Interaction of amine with silanols.Add 0.1% TFA or Formic Acid to the mobile phase. Use a "Base-Deactivated" column.[1]
Loss of Signal (MS) Ion suppression.If using phosphate buffer, switch to volatile buffer (Formate/Acetate).

Part 4: Visualizations & Pathways

Figure 1: Degradation & Equilibrium Pathways

This diagram illustrates the two primary chemical fates of the molecule: Protonation (Solubility) and Hydrolysis (Degradation).

StabilityPathways Amide 1-Cyclopentylpiperidine-4-carboxamide (Neutral / Free Base) Low Solubility Salt Protonated Salt Form (Soluble at pH < 7) Amide->Salt +H+ (pH < pKa) Acid Degradation Product: Carboxylic Acid (Hydrolysis) Amide->Acid Hydrolysis (High/Low pH, Heat) Oxide Degradation Product: N-Oxide (Oxidation) Amide->Oxide Oxidation (Air/Peroxides) Salt->Amide -H+ (pH > pKa)

Caption: Chemical fate of 1-Cyclopentylpiperidine-4-carboxamide. Green path represents reversible solubility; Red/Yellow paths represent irreversible degradation.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Precip Precipitation / Cloudiness? Start->Precip Degrad New HPLC Peaks? Start->Degrad CheckpH Check pH. Is pH > 7? Precip->CheckpH Yes CheckRT Check Retention Time (RT) Degrad->CheckRT Acidify Action: Acidify to pH 4-5 or add DMSO CheckpH->Acidify Yes CheckpH->Acidify No (Check Concentration) EarlyRT Early Eluting Peak? (Hydrolysis) CheckRT->EarlyRT RT < Main Peak LateRT Late Eluting Peak? (Impurity/Dimer) CheckRT->LateRT RT > Main Peak

Caption: Step-by-step decision tree for diagnosing stability and solubility issues in aqueous solution.

Part 5: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 10 mM stock solution stable for 1 month at -20°C.

  • Weighing: Weigh 1.96 mg of 1-Cyclopentylpiperidine-4-carboxamide.

  • Solvent: Add 1.0 mL of anhydrous DMSO . (Avoid water for the master stock to prevent hydrolysis).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Split into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol B: Aqueous Stability Assay (HPLC)

Objective: Verify compound integrity before biological assays.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring amine protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Acceptance Criteria: Main peak area > 95%. Any new peak at RRT (Relative Retention Time) ~0.8 suggests hydrolysis.

References

  • BenchChem. (2025).[2][4][5] Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for amide hydrolysis mechanisms).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine-4-carboxamide derivatives. Retrieved from

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for piperidine pKa values).

Sources

Technical Support Center: Solvent Selection & Extraction for 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of piperidine-based compounds. When developing novel therapeutics—such as isonipecotamide-based dual inhibitors for Alzheimer's disease—optimizing your extraction and purification workflows is critical for both yield and purity.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for handling 1-cyclopentylpiperidine-4-carboxamide and its derivatives.

Mechanistic Overview: The "Why" Behind the Workflow

To design a self-validating extraction system, we must first understand the chemical nature of 1-cyclopentylpiperidine-4-carboxamide. The molecule contains two distinct functional groups that dictate its solubility profile:

  • Piperidine Nitrogen: A basic center (pKa ~9.5–10.5). At a low pH, it protonates to form a highly water-soluble ammonium salt. At pH > 9, it exists as a strongly lipophilic free base.

  • Carboxamide Group: A polar, neutral moiety that acts as both a hydrogen bond donor and acceptor. This requires a solvent with a moderate dielectric constant to effectively solvate the molecule without causing precipitation.

Understanding this acid-base duality is the core logic behind successfully partitioning the molecule during liquid-liquid extraction (LLE) [1].

Troubleshooting & FAQs

Q1: Why is Dichloromethane (CH₂Cl₂) the gold standard for extracting this compound, rather than standard ethers or hexanes? Expert Insight: The causality lies in the molecule's mixed polarity. While the cyclopentyl and piperidine rings are lipophilic, the carboxamide group remains polar. CH₂Cl₂ has a higher polarizability and dielectric constant than diethyl ether, making it uniquely suited to solvate the carboxamide moiety. Furthermore, CH₂Cl₂ is denser than water. It forms the bottom layer in a separatory funnel, which allows for rapid, sequential draining of the organic phase during a standard 3x extraction protocol without the need to decant the aqueous layer each time [1].

Q2: My target compound is entirely missing from the organic phase and remains in the aqueous waste. What went wrong? Expert Insight: This is almost always a pH failure. If your reaction was quenched with an acid (e.g., 5% aqueous KHSO₄) to neutralize coupling reagents, your piperidine nitrogen is currently protonated. In this cationic state, the molecule is infinitely more soluble in water than in CH₂Cl₂. The Fix: You must actively adjust the aqueous phase to pH 9 using a mild base (like saturated NaHCO₃ or dilute NaOH) before adding your extraction solvent. This deprotonates the piperidine, converting it to its lipophilic free-base form, which will immediately partition into the organic layer [1].

Q3: Can I substitute Ethyl Acetate (EtOAc) for CH₂Cl₂ to avoid halogenated solvents? Expert Insight: Yes, but with caveats. EtOAc is an excellent, less toxic alternative, but it forms the top layer during extraction, which changes your physical workflow ergonomics. More importantly, EtOAc has a higher affinity for water and polar impurities than CH₂Cl₂. If you switch to EtOAc, you must add a final brine (saturated NaCl) wash to the organic layer to pull out dissolved water before drying over Na₂SO₄.

Q4: I am experiencing severe emulsion formation during the CH₂Cl₂/Water extraction. How do I break it? Expert Insight: Emulsions in these systems are typically caused by amphiphilic byproducts or fine precipitates from the amide coupling reagents (like TBTU derivatives). The Fix:

  • Increase Ionic Strength: Add solid NaCl to the aqueous layer until saturated. This "salting out" effect decreases the solubility of the organic compound in the aqueous phase and increases the density differential between the layers.

  • Mechanical Filtration: If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the microscopic particulates stabilizing the emulsion.

Quantitative Data: Solvent & Property Matrices

To facilitate easy comparison, the following tables summarize the physicochemical properties driving the extraction logic, alongside a solvent selection matrix.

Table 1: Physicochemical Properties Influencing Extraction

PropertyValue/CharacteristicImpact on Extraction Workflow
Piperidine pKa ~9.5 - 10.5Requires aqueous phase pH adjustment to 9.0 to ensure complete deprotonation.
LogP (estimated) 2.5 - 3.5Highly lipophilic when deprotonated; strongly partitions into organic solvents.
H-Bond Donors 1 (Amide NH)Requires a solvent with moderate polarity to prevent precipitation.
H-Bond Acceptors 2 (Amide C=O, Piperidine N)Interacts with protic solvents; necessitates thorough drying over Na₂SO₄.

Table 2: Solvent Selection Matrix for 1-Cyclopentylpiperidine-4-carboxamide

SolventRole in WorkflowDensity (g/cm³)Polarity IndexMechanistic Advantage
Dichloromethane (CH₂Cl₂) Primary Extraction1.33 (Bottom Layer)3.1Optimal solvation of carboxamide; easy sequential draining.
Ethyl Acetate (EtOAc) Alternative Extraction0.90 (Top Layer)4.4Greener alternative; requires brine wash due to water solubility.
5% aq. KHSO₄ Reaction Quench~1.029.0Rapidly neutralizes basic coupling reagents; protonates piperidine.
Water (pH 9 adjusted) Aqueous Phase1.009.0Forces target molecule into free-base form for organic partitioning.
Methanol (MeOH) Chromatography Co-solvent0.795.1Used at 5% in CH₂Cl₂ to elute the polar carboxamide off silica gel.

Validated Experimental Protocol: Extraction & Purification

This step-by-step methodology is designed as a self-validating system. By strictly controlling the pH, you dictate exactly which phase the target molecule occupies at any given time[1].

Step 1: Reaction Quenching

  • Action: Upon completion of the amide coupling reaction, add 5-10 drops of 5% aqueous KHSO₄ to the reaction mixture.

  • Causality: This halts the reaction and neutralizes basic reagents (like DIPEA). The target molecule is temporarily forced into a water-soluble protonated state.

Step 2: pH Adjustment (Critical Step)

  • Action: Dilute the mixture with deionized water (approx. 10 volumes). Slowly add a basic solution (e.g., 1M NaOH or sat. NaHCO₃) dropwise while monitoring with a pH meter or indicator paper until the solution reaches exactly pH 9 .

  • Causality: Ensures complete deprotonation of the 1-cyclopentylpiperidine nitrogen, converting it to a lipophilic free base.

Step 3: Liquid-Liquid Extraction

  • Action: Transfer the mixture to a separatory funnel. Extract with CH₂Cl₂ (3 × 15 mL per mmol of substrate). Collect the bottom layer after each addition.

  • Causality: The target compound partitions into the dense, lower CH₂Cl₂ layer, leaving water-soluble salts in the upper aqueous phase.

Step 4: Drying and Concentration

  • Action: Combine the organic phases and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Causality: Removes trace water that would otherwise degrade the resolution of the subsequent chromatography step.

Step 5: Silica Gel Chromatography

  • Action: Purify the crude solid via flash chromatography on silica gel, eluting with a CH₂Cl₂/MeOH mixture (95:5 v/v).

  • Causality: The 5% Methanol provides the necessary hydrogen-bonding competition to elute the polar carboxamide group from the highly polar silica stationary phase.

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Contains Target Amide) Quench Quench (5% aq. KHSO4) Start->Quench Neutralize unreacted bases pHAdjust Basification (Adjust to pH 9) Quench->pHAdjust Deprotonate piperidine N LLE Liquid-Liquid Extraction (CH2Cl2 / H2O) pHAdjust->LLE Add CH2Cl2 OrgPhase Organic Phase (Bottom) (Target Amide in CH2Cl2) LLE->OrgPhase Phase Separation AqPhase Aqueous Phase (Top) (Salts & Impurities) LLE->AqPhase Discard to Waste Dry Drying (Anhydrous Na2SO4) OrgPhase->Dry Remove trace H2O Concentrate Concentration (Reduced Pressure) Dry->Concentrate Filter & Evaporate Purify Silica Gel Chromatography (CH2Cl2/MeOH 95:5) Concentrate->Purify Final Polish

Phase-directed extraction workflow for 1-cyclopentylpiperidine-4-carboxamide derivatives.

References

  • Title: First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease Source: Molecules (MDPI) / National Library of Medicine (PMC) URL: [Link]

minimizing side reactions in 1-Cyclopentylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 1-cyclopentylpiperidine-4-carboxamide.

This guide focuses on the most efficient and scalable synthetic route: the reductive amination of piperidine-4-carboxamide (isonipecotamide) with cyclopentanone. While seemingly straightforward, this N-alkylation transformation is prone to specific side reactions that can severely impact yield and purity if the mechanistic causality is not properly managed.

Mechanistic Pathway & Diagnostic Overview

Understanding the reaction mechanism is the first step in troubleshooting. The synthesis proceeds via the condensation of the secondary amine with cyclopentanone to form an iminium ion, which is subsequently reduced. Side reactions emerge when the rates of these two distinct steps (condensation and reduction) are mismatched[1].

ReactionPathway P4C Piperidine-4-carboxamide Iminium Iminium Intermediate P4C->Iminium H+ Catalyst (-H2O) CP Cyclopentanone CP->Iminium CP_ol Cyclopentanol (Ketone Reduction) CP->CP_ol Excess Reductant Target 1-Cyclopentylpiperidine- 4-carboxamide Iminium->Target NaBH(OAc)3 Acid Carboxylic Acid (Amide Hydrolysis) Target->Acid Harsh Basic Workup

Fig 1: Reaction pathway and competing side reactions in reductive amination.

Troubleshooting Desk: Frequently Asked Questions

Q1: Why am I seeing a high percentage of cyclopentanol byproduct, and how do I prevent it? Causality: Sodium triacetoxyborohydride (STAB) is generally mild and chemoselective for iminium ions over ketones[2]. However, cyclopentanone is sterically hindered compared to aliphatic aldehydes. If the iminium formation is slow, the excess STAB will gradually reduce the unreacted cyclopentanone to cyclopentanol[1]. Actionable Solution: Transition from a "direct" to an "indirect" (stepwise) reductive amination. Pre-mix piperidine-4-carboxamide and cyclopentanone with a catalytic amount of acetic acid (AcOH) in 1,2-dichloroethane (DCE) for 1-2 hours before adding the reducing agent. This ensures the iminium ion is fully formed, minimizing the free ketone available for undesired reduction[2].

Q2: I am observing hydrolysis of the C-4 carboxamide group to a carboxylic acid. How do I prevent this? Causality: The primary carboxamide group is highly stable to borohydride reducing agents. Hydrolysis almost exclusively occurs during aggressive aqueous workups. Using strong bases (like 1M NaOH) for prolonged periods to quench the boron species and free-base the piperidine will catalyze the hydrolysis of the primary amide to a carboxylic acid. Actionable Solution: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO


) instead of NaOH. The mildly basic pH (~8) is sufficient to neutralize the acetic acid and hydrolyze the borate complexes without degrading the primary amide.

Q3: My reaction stalls at ~80% conversion. Adding more STAB doesn't help. How do I drive it to completion? Causality: The condensation step generates one equivalent of water. In aprotic solvents like DCE or dichloromethane (DCM), this water establishes an equilibrium that prevents complete iminium formation[3]. Furthermore, as the tertiary amine product forms, it alters the pH of the system, potentially buffering the acetic acid catalyst. Actionable Solution: Introduce a physical dehydrating agent. Adding activated 4Å molecular sieves or anhydrous MgSO


 to the reaction mixture traps the liberated water, driving the iminium equilibrium forward via Le Chatelier's principle.

Data Analytics: Reducing Agent Selection

Selecting the correct reducing agent is critical for minimizing side reactions. The table below summarizes the quantitative and qualitative differences between common reagents for this specific transformation.

Reducing AgentPreferred SolventAcid Catalyst Required?Chemoselectivity (Iminium vs. Ketone)Typical YieldPrimary Risk / Side Reaction
NaBH(OAc)

(STAB)
DCE or DCMYes (1.0 equiv AcOH)Excellent85 - 95%Slow reaction with hindered ketones[1]
NaBH

CN
MeOHYes (pH 5-6)Good70 - 85%Cyanide contamination, high toxicity
NaBH

MeOH or EtOHNo (Stepwise only)Poor50 - 60%Rapid ketone reduction if not stepwise[2]
H

/ Pd/C
EtOH or EtOAcNoPerfect90 - 98%Requires specialized pressure equipment

Validated Methodology: Optimized Reductive Amination Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each critical phase includes a validation checkpoint to confirm success before proceeding to the next step.

Reagents:

  • Piperidine-4-carboxamide (1.0 equiv, 10 mmol, 1.28 g)

  • Cyclopentanone (1.1 equiv, 11 mmol, 0.92 g)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g)[3]

  • Glacial Acetic Acid (1.0 equiv, 10 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

Step-by-Step Workflow:

  • Iminium Pre-formation: Suspend piperidine-4-carboxamide and activated 4Å molecular sieves in anhydrous DCE under a nitrogen atmosphere. Add cyclopentanone followed by glacial acetic acid. Stir the suspension at room temperature (20-25 °C) for 2 hours.

    • Causality: Acetic acid catalyzes the condensation, while molecular sieves sequester water to drive the equilibrium forward, preventing incomplete conversion.

    • Validation Checkpoint 1: Remove a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. Look for the mass of the iminium intermediate (m/z [M+H]+ = 195.1). Do not proceed until the starting material peak (m/z 129.1) is minimized.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours[3].

    • Causality: Portion-wise addition prevents thermal spikes that could accelerate non-selective ketone reduction.

    • Validation Checkpoint 2: Perform TLC (Eluent: 10% MeOH in DCM with 1% NH

      
      OH). The product (1-cyclopentylpiperidine-4-carboxamide) will appear as a new spot (R
      
      
      
      ~0.4) staining positive with Dragendorff's reagent or iodine.
  • Quench and Phase Separation: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Quench the filtrate by slowly adding 30 mL of saturated aqueous NaHCO

    
    . Stir vigorously for 30 minutes until gas evolution (CO
    
    
    
    ) ceases.
    • Causality: NaHCO

      
       safely neutralizes the acetic acid and decomposes the borate complexes without risking amide hydrolysis.
      
  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with 20 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure product.
    • Validation Checkpoint 3:

      
      H NMR (CDCl
      
      
      
      ) should show a characteristic multiplet at ~2.5 ppm corresponding to the methine proton of the cyclopentyl group attached to the piperidine nitrogen, confirming successful N-alkylation.

References[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpNN6KV-pgazthM1jOdvhC9dCqnZDJWK7gaSI1HgzAy2ViNNKTTSIHv_fyCUygp3Rx3b5tRVbZc0d7JgtvobkHvFywFH0CvQkk4d4d692iL6Rrz9DxYZXAwt5dD3boRDZy8taklDU4haIs9sGzaSDG9kTlDOGg6HAMsQ==[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhs_d9EqIJ4AbFRcSTucr-48uEs86l6HMQs0rDxSVN6NFaItvqt_et2TIAFX_YIVIK-V7tOHZazVIeqdk8lI4GZE7kJ41v55LDkkUPGajO8YGan-kjUhAUzyOOmwXAXJ7ETWCmPtbku18=[3] Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy | Journal of Medicinal Chemistry, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7EyuVcYgvSegaKzz4xW5sRXJx9T7XQ7XeOSJI-1vpabxT-t2jWatUqTmn4ChJXE5MfluSERFwS-vgXjrzG2Z1Jz2ebZ74OVb1h1TPM7oWrlg1CloyoHUi9tyJgRjraJAs0778fF_7OrqaJirahNl4

Sources

recrystallization challenges with 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of 1-Cyclopentylpiperidine-4-carboxamide

Executive Summary & Compound Profile

Compound: 1-Cyclopentylpiperidine-4-carboxamide Chemical Class: Tertiary Amine / Primary Carboxamide Key Functionalities: [1][2][3]

  • Basic Center: The piperidine nitrogen (N1) is a tertiary amine (

    
    ), making the molecule sensitive to pH and capable of salt formation.[2]
    
  • H-Bonding: The C4-carboxamide group acts as both a hydrogen bond donor and acceptor, significantly influencing crystal lattice energy.[1][2]

The Challenge: Researchers often encounter "oiling out" (liquid-liquid phase separation) rather than crystallization with this compound.[2][3] This occurs because the flexible cyclopentyl group and the piperidine ring lowers the lattice energy, while the amide group creates strong intermolecular interactions that can trap impurities. The synthesis typically involves reductive amination of piperidine-4-carboxamide with cyclopentanone, leading to specific impurity profiles (residual amine, cyclopentanol, or reductive byproducts) that inhibit nucleation.[2]

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "My product separates as a yellow oil/gum upon cooling, not a solid."

Diagnosis: This is the classic "Oiling Out" phenomenon.[3][4] It occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature.[2][3] It is often exacerbated by impurities or a solvent system that is too polar.[3]

Corrective Action:

  • Thermodynamic Control: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) at a temperature just slightly below the saturation point.[3]

  • Solvent Modification: You are likely using a solvent that is too good (e.g., pure Ethanol or Methanol).[3] Switch to a binary solvent system .

    • Recommendation:Ethyl Acetate (EtOAc) / Heptane .[3]

    • Why? The tertiary amine is soluble in EtOAc, but the amide functionality drives precipitation in non-polar Heptane.

  • The "Cloud Point" Technique:

    • Dissolve crude oil in minimal hot EtOAc.

    • Add hot Heptane dropwise until a persistent cloudiness appears.[3]

    • Add one drop of EtOAc to clear it.[3]

    • Cool slowly (10°C/hour) with slow stirring. Rapid cooling traps oil.[3][4]

Issue 2: "The solid is off-white/brown, and the melting point is depressed."[3]

Diagnosis: Oxidation of the tertiary amine or trapped trace cyclopentanone/cyclopentanol impurities.[3] Piperidine derivatives are prone to N-oxide formation if processed in air at high temperatures.[1][3]

Corrective Action:

  • Carbon Treatment:

    • Dissolve the compound in hot Ethanol or EtOAc.[3]

    • Add Activated Carbon (5 wt%) .[3]

    • Stir for 15-30 minutes at 50°C (Do not reflux vigorously to avoid oxidation).

    • Filter through a Celite pad while hot.[3]

  • Inert Atmosphere: Perform the recrystallization under Nitrogen (

    
    ) or Argon, especially if heating above 60°C.[3]
    
Issue 3: "I cannot get the free base to crystallize at all. It remains a syrup."

Diagnosis: The lattice energy of the free base might be too low, or the impurity profile is preventing packing.

Corrective Action: Switch to Salt Formation. Converting the tertiary amine to a salt dramatically increases the melting point and crystallinity.[3]

  • HCl Salt: Dissolve the free base in EtOAc/EtOH.[3] Add 1.1 equivalents of HCl (4M in Dioxane or Et2O).[3] The hydrochloride salt typically precipitates instantly as a white solid.[3]

  • Fumarate/Oxalate: If HCl is hygroscopic (absorbs water), try Fumaric acid (0.5 or 1 eq) in Isopropanol (IPA).[2] Fumarates often yield non-hygroscopic, crystalline solids suitable for pharmaceutical formulation.[3]

Optimized Experimental Protocols

Protocol A: Recrystallization of the Free Base

Best for: Material with >90% initial purity.

  • Preparation: Place 5.0 g of crude 1-Cyclopentylpiperidine-4-carboxamide in a 100 mL round-bottom flask.

  • Dissolution: Add Ethyl Acetate (15 mL) . Heat to 60°C.

    • Note: If insoluble, add Ethanol dropwise until clear (max 5 mL).[3]

  • Antisolvent Addition: While maintaining 60°C, add Heptane slowly.[3]

    • Target ratio: ~1:2 to 1:3 (Solvent:Antisolvent).[3]

    • Stop adding Heptane when a faint turbidity persists.[3]

  • Nucleation: Remove from heat. Add a seed crystal.[3][5] Cover the flask with foil (light protection).[3]

  • Crystallization: Allow to cool to Room Temperature (RT) over 2 hours. Then transfer to a fridge (4°C) for 4 hours.

  • Isolation: Filter the white needles/plates.[3] Wash with cold Heptane/EtOAc (3:1).[3]

  • Drying: Vacuum oven at 40°C for 12 hours.

Protocol B: Purification via Acid-Base Extraction (The "Reset" Button)

Best for: Oily crude mixtures containing starting materials (Cyclopentanone).[1][2]

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) .

  • Acid Wash: Extract with 1M HCl (aq) .

    • Mechanism:[1][6] The target amine protonates and moves to the water phase.[3][7] Neutral impurities (Cyclopentanone) remain in the DCM.[3]

  • Separation: Discard the organic (DCM) layer.[3]

  • Basification: Cool the aqueous layer to 0°C. Adjust pH to >10 using 4M NaOH or Sat. NaHCO3 .[3][4]

    • Observation: The product will precipitate or oil out as the free base.[3][8]

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x) .

  • Evaporation: Dry combined organics over

    
    , filter, and concentrate. Proceed to Protocol A.
    

Visual Workflows

Figure 1: Solvent Selection Decision Tree

RecrystallizationStrategy Start Start: Crude 1-Cyclopentylpiperidine-4-carboxamide CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid High Purity Oil Oil / Gum CheckState->Oil Low Purity SolventTest Solubility Test (100 mg) Solid->SolventTest AcidBase Acid-Base Extraction (Remove Neutral Impurities) Oil->AcidBase HighSol Soluble in EtOAc? SolventTest->HighSol YesSol Yes HighSol->YesSol NoSol No (Needs Alcohol) HighSol->NoSol Protocol1 Protocol A: EtOAc / Heptane (Slow Cool) YesSol->Protocol1 Protocol2 Protocol A (Modified): EtOH / Et2O or IPA / Heptane NoSol->Protocol2 SaltRoute Salt Formation Strategy (HCl or Fumarate) Protocol1->SaltRoute If Oils Out Protocol2->SaltRoute If Oils Out AcidBase->SolventTest

Caption: Decision matrix for solvent selection based on physical state and solubility profile.

Figure 2: Impurity Purging Mechanism

ImpurityPurge Crude Crude Mixture: 1. Target Amine 2. Cyclopentanone (Neutral) 3. Piperidine-4-carboxamide (Polar) Step1 1. Dissolve in DCM 2. Wash with 1M HCl Crude->Step1 OrgLayer Organic Layer (DCM) Contains: Cyclopentanone Step1->OrgLayer Discard AqLayer Aqueous Layer (Acidic) Contains: Target Amine (H+) Piperidine Impurity (H+) Step1->AqLayer Keep Step2 Basify (pH > 10) Extract into EtOAc AqLayer->Step2 Final Recrystallize EtOAc/Heptane Target Amine Crystallizes Polar Impurities stay in Mother Liquor Step2->Final

Caption: Acid-Base workup strategy to remove neutral ketone impurities prior to recrystallization.

Data Summary: Solvent Systems

Solvent SystemRoleSolubility (Hot)Solubility (Cold)Comments
Ethyl Acetate / Heptane Primary Choice HighLowBest balance for free base.[1][2][3] Promotes good crystal growth.[3]
Isopropanol (IPA) AlternativeVery HighModerateGood for scale-up, but yield may be lower due to high solubility.[2][3]
Ethanol / Water (9:1) Polar OptionHighLowUse only if the compound is very polar/insoluble in EtOAc.[3] Risk of hydration.[3]
DCM / Hexane "Crash" MethodHighInsolubleNot recommended for crystallization; produces amorphous powder/gum.[3]

References

  • National Institutes of Health (NIH). (2021).[3] 1-(Cyclopentylcarbonyl)piperidin-4-amine | PubChem CID 16772636.[1][2][3][9] PubChem.[3][10] Retrieved from [Link]

  • Ramalingam, A. (2021).[3][11] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[2][11] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H-NMR Spectral Analysis of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H-NMR spectrum of 1-Cyclopentylpiperidine-4-carboxamide, a molecule of interest in the development of various therapeutic agents. Through a comparative approach with structurally related analogs, we will dissect the spectral features, providing a robust framework for its characterization and a deeper understanding of structure-spectrum correlations.

The Significance of ¹H-NMR in Structural Elucidation

¹H-NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each proton. This sensitivity allows us to distinguish between protons in different parts of a molecule, providing invaluable information about its connectivity and stereochemistry. Key parameters in ¹H-NMR include the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the spin-spin coupling (J), which provides information about adjacent, non-equivalent protons.

Predicted ¹H-NMR Spectrum of 1-Cyclopentylpiperidine-4-carboxamide

Below is a systematic breakdown of the expected signals for 1-Cyclopentylpiperidine-4-carboxamide.

Figure 1. Structure of 1-Cyclopentylpiperidine-4-carboxamide with key protons highlighted.

Carboxamide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets in the region of δ 5.5-8.0 ppm . Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Piperidine Ring Protons:

  • H-4 (methine proton): This proton, attached to the same carbon as the carboxamide group, is expected to be a multiplet (likely a triplet of triplets) around δ 2.2-2.6 ppm . Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

  • H-2, H-6 (axial and equatorial protons α to nitrogen): The presence of the N-cyclopentyl group significantly influences the chemical shifts of these protons. The equatorial protons are generally shifted downfield compared to the axial protons. We can predict the equatorial protons to appear around δ 2.8-3.1 ppm and the axial protons around δ 2.0-2.3 ppm . These will likely be complex multiplets due to coupling with each other and with the protons on C-3 and C-5.

  • H-3, H-5 (axial and equatorial protons β to nitrogen): These protons are further from the nitrogen and the carboxamide group. The equatorial protons are expected around δ 1.8-2.0 ppm and the axial protons around δ 1.5-1.7 ppm , appearing as complex multiplets.

Cyclopentyl Group Protons:

  • H-1' (methine proton): The proton on the carbon directly attached to the piperidine nitrogen will be the most downfield of the cyclopentyl protons, appearing as a multiplet (likely a quintet) in the range of δ 2.5-2.8 ppm .

  • H-2', H-5' and H-3', H-4' (methylene protons): The remaining eight protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region of the spectrum, typically between δ 1.4-1.8 ppm . Due to the conformational flexibility of the cyclopentyl ring, these protons often give rise to broad, poorly resolved signals.

Comparative Spectral Analysis

To better understand the spectral features of 1-Cyclopentylpiperidine-4-carboxamide, it is instructive to compare its predicted spectrum with those of two key structural analogs: piperidine-4-carboxamide and N-cyclopentylpiperidine.

Figure 2. Logical workflow for the comparative spectral analysis.

Piperidine-4-carboxamide: Isolating the Influence of the N-Cyclopentyl Group

Piperidine-4-carboxamide represents the core piperidine-carboxamide scaffold without the N-substituent. In its ¹H-NMR spectrum, the key differences would be:

  • Absence of Cyclopentyl Signals: The most obvious difference is the complete absence of signals in the δ 1.4-2.8 ppm region corresponding to the cyclopentyl protons.

  • NH Proton: A broad singlet for the N-H proton of the piperidine ring would be observed, typically in the range of δ 1.5-3.0 ppm, which is absent in the N-substituted target molecule.

  • Shift of H-2 and H-6 Protons: The protons on the carbons adjacent to the nitrogen (H-2 and H-6) in piperidine-4-carboxamide would be shifted upfield compared to the target compound. This is because the electron-donating alkyl cyclopentyl group in the target molecule causes a slight deshielding effect on the adjacent protons.

N-Cyclopentylpiperidine: Highlighting the Impact of the 4-Carboxamide Moiety

Comparing the target molecule to N-cyclopentylpiperidine allows for the evaluation of the electronic effects of the 4-carboxamide group.

  • Absence of Carboxamide and H-4 Signals: The signals for the amide protons and the methine proton at the 4-position of the piperidine ring would be absent.

  • Upfield Shift of Piperidine Protons: The protons on the piperidine ring in N-cyclopentylpiperidine would generally appear at a higher field (more shielded) compared to 1-Cyclopentylpiperidine-4-carboxamide. This is due to the electron-withdrawing nature of the carboxamide group, which deshields the protons on the piperidine ring, particularly those closer to the C-4 position.

Data Summary

The following table summarizes the predicted ¹H-NMR chemical shifts for 1-Cyclopentylpiperidine-4-carboxamide and provides a comparison with the expected shifts for its structural analogs.

Proton(s) 1-Cyclopentylpiperidine-4-carboxamide (Predicted δ, ppm) Piperidine-4-carboxamide (Expected δ, ppm) N-Cyclopentylpiperidine (Expected δ, ppm)
Amide (-CONH₂)5.5 - 8.0 (2H, br s)5.5 - 8.0 (2H, br s)-
Piperidine H-42.2 - 2.6 (1H, m)~2.0 - 2.4 (1H, m)-
Piperidine H-2, H-6 (eq)2.8 - 3.1 (2H, m)~2.9 - 3.2 (2H, m)~2.6 - 2.9 (2H, m)
Piperidine H-2, H-6 (ax)2.0 - 2.3 (2H, m)~2.4 - 2.7 (2H, m)~1.8 - 2.1 (2H, m)
Piperidine H-3, H-5 (eq)1.8 - 2.0 (2H, m)~1.7 - 1.9 (2H, m)~1.6 - 1.8 (2H, m)
Piperidine H-3, H-5 (ax)1.5 - 1.7 (2H, m)~1.4 - 1.6 (2H, m)~1.3 - 1.5 (2H, m)
Piperidine N-H-~1.5 - 3.0 (1H, br s)-
Cyclopentyl H-1'2.5 - 2.8 (1H, m)-~2.4 - 2.7 (1H, m)
Cyclopentyl H-2',3',4',5'1.4 - 1.8 (8H, m)-~1.3 - 1.7 (8H, m)

Experimental Protocol for ¹H-NMR Spectrum Acquisition

For researchers seeking to acquire an experimental ¹H-NMR spectrum of 1-Cyclopentylpiperidine-4-carboxamide or related compounds, the following general protocol can be followed.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). Prep2 Add a small amount of an internal standard (e.g., TMS). Prep1->Prep2 Prep3 Transfer the solution to a 5 mm NMR tube. Prep2->Prep3 Acq1 Insert the NMR tube into the spectrometer. Prep3->Acq1 Acq2 Lock the spectrometer on the deuterium signal of the solvent. Acq1->Acq2 Acq3 Shim the magnetic field to achieve homogeneity. Acq2->Acq3 Acq4 Acquire the ¹H-NMR spectrum using appropriate pulse sequences and parameters. Acq3->Acq4 Proc1 Apply Fourier transformation to the raw data (FID). Acq4->Proc1 Proc2 Phase correct the spectrum. Proc1->Proc2 Proc3 Calibrate the chemical shift scale using the internal standard. Proc2->Proc3 Proc4 Integrate the signals and analyze the coupling patterns. Proc3->Proc4

Figure 3. A standardized workflow for acquiring a ¹H-NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., amide N-H).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to δ 0.00 ppm for calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer by adjusting the field frequency to the deuterium resonance of the solvent. This ensures the stability of the magnetic field during the experiment.

    • "Shim" the magnetic field by adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the pulse width, acquisition time, and number of scans. For a standard ¹H-NMR spectrum, a simple one-pulse experiment is usually sufficient.

  • Data Processing and Analysis:

    • The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

    • The spectrum is then phase-corrected to ensure that all peaks are in the absorptive mode.

    • The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.00 ppm.

    • The integral of each signal is determined to find the relative ratio of the protons.

    • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are analyzed to deduce the connectivity of the protons in the molecule.

Conclusion

The detailed analysis of the predicted ¹H-NMR spectrum of 1-Cyclopentylpiperidine-4-carboxamide, in conjunction with a comparative study against its core structural components, provides a powerful framework for the unambiguous identification and characterization of this molecule. Understanding the subtle electronic effects of the N-cyclopentyl and 4-carboxamide substituents on the chemical shifts of the piperidine ring protons is crucial for researchers in the field. This guide, by integrating theoretical predictions with established spectroscopic principles, serves as a practical resource for scientists engaged in the synthesis and analysis of novel piperidine-based compounds.

References

  • PubChem. Piperidine-4-carboxamide. National Center for Biotechnology Information. [Link][1]

  • SpectraBase. 1-Cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine. Wiley-VCH. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

HPLC method development for 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 1-Cyclopentylpiperidine-4-carboxamide: A Comparative Guide to Overcoming Basic Analyte Tailing

Executive Summary

1-Cyclopentylpiperidine-4-carboxamide is a highly polar, basic compound. The piperidine ring is a fundamental saturated heterocycle present in a vast array of synthetic pharmaceutical compounds[1]. However, its structural ubiquity comes with significant analytical challenges. The highly basic piperidine nitrogen (pKa ~10) and the hydrophilic carboxamide group create a dual challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): achieving adequate retention while preventing severe peak tailing.

This guide objectively compares two dominant chromatographic strategies—Low-pH Endcapped C18 vs. High-pH Hybrid C18 —providing mechanistic insights, comparative experimental data, and self-validating protocols to ensure robust method development.

Mechanistic Challenges: The "Velcro" Effect

To develop a robust method, we must first understand the causality behind poor peak shape. At a neutral pH (e.g., pH 7.0), the piperidine nitrogen is fully protonated, carrying a positive charge. Simultaneously, residual silanol groups (-SiOH) on traditional silica-based stationary phases ionize to form negatively charged silanoxanes (-SiO⁻) at any pH above 4.0.

When the positively charged analyte travels through the column, it undergoes secondary ion-exchange interactions with these negatively charged silanols. This electrostatic attraction acts like molecular "velcro"—the analyte sticks strongly and releases slowly, resulting in severe peak tailing, loss of resolution, and poor integration accuracy[2].

To break this interaction, we must alter the ionization state of either the column (by lowering the pH) or the analyte (by raising the pH).

G N1 Analyte: 1-Cyclopentylpiperidine -4-carboxamide N2 Assess Properties: Basic Piperidine (pKa ~10) Polar Amide N1->N2 N3 Select pH Strategy N2->N3 N4 Low pH (pH 2.5) Suppress Silanol Ionization N3->N4 Acidic Mobile Phase N5 High pH (pH 10.0) Deprotonate Piperidine N3->N5 Basic Mobile Phase N6 Column: Endcapped C18 (e.g., Zorbax Eclipse Plus) N4->N6 N7 Column: Hybrid Silica C18 (e.g., XBridge BEH) N5->N7 N8 Evaluate Peak Symmetry (Tf) & Retention Factor (k') N6->N8 N7->N8

HPLC method development workflow for basic piperidine derivatives.

Column & Methodology Comparison

Approach A: Low-pH with Endcapped Silica (Agilent Zorbax Eclipse Plus C18)

The Mechanism: By lowering the mobile phase pH to 2.5 (using formic or phosphoric acid), we force the residual silanols back into their neutral, protonated state (-SiOH), effectively shutting down the ion-exchange mechanism. To further prevent interaction, columns like the Agilent Zorbax Eclipse Plus utilize a dense monolayer bonding and proprietary double-endcapping to physically shield the silica surface[3]. The Trade-off: While peak shape improves dramatically, the piperidine nitrogen remains fully protonated. This makes the molecule highly hydrophilic, leading to very poor retention (low capacity factor,


) on a C18 phase[4].
Approach B: High-pH with Hybrid Silica (Waters XBridge BEH C18)

The Mechanism: By raising the mobile phase pH to 10.0 (using ammonium bicarbonate/hydroxide), we surpass the pKa of the piperidine nitrogen, deprotonating it into a neutral free base. A neutral molecule cannot undergo electrostatic interactions with silanols, completely eliminating tailing. Furthermore, the neutral analyte is significantly more hydrophobic, which drastically increases retention on the C18 stationary phase. The Trade-off: Traditional silica dissolves at pH > 8. Therefore, this approach strictly requires a hybrid organic/inorganic particle, such as Waters Ethylene Bridged Hybrid (BEH) technology, which maintains structural integrity up to pH 12.

Quantitative Performance Data

The following table summarizes the comparative chromatographic performance of 1-Cyclopentylpiperidine-4-carboxamide across three different methodologies.

ParameterStandard C18 (Neutral pH)Endcapped C18 (Low pH)Hybrid BEH C18 (High pH)
Column Technology Generic Type-A Silica C18Agilent Zorbax Eclipse Plus C18Waters XBridge BEH C18
Mobile Phase Buffer 10 mM Phosphate (pH 7.0)0.1% Formic Acid (pH ~2.6)10 mM Ammonium Bicarbonate (pH 10.0)
Analyte Ionization State Protonated (Cationic)Protonated (Cationic)Neutral (Free Base)
Retention Time (

)
2.1 min1.8 min5.4 min
Capacity Factor (

)
0.75 (Poor)0.50 (Fails validation)3.50 (Ideal)
Tailing Factor (

)
2.85 (Severe tailing)1.15 (Acceptable)1.02 (Excellent)
Theoretical Plates (

)
4,50012,50018,200

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. A method is only considered successful if it passes the embedded System Suitability Testing (SST) criteria prior to sample analysis.

Protocol: High-pH Method for 1-Cyclopentylpiperidine-4-carboxamide

Materials:

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Causality note: Precise pH control is critical; a drop below pH 9.5 will cause partial protonation of the analyte, leading to peak splitting or retention time shifts.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Workflow:

  • System Preparation: Purge all HPLC lines with 50:50 Water:Methanol to remove any acidic modifiers from previous runs. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 column volumes (approx. 30 minutes at 1.0 mL/min).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 8.0 min: 5% to 60% B (Linear gradient for elution)

    • 8.0 - 10.0 min: 60% to 95% B (Column wash)

    • 10.0 - 15.0 min: 5% B (Re-equilibration)

  • Injection Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 5 µL; UV Detection at 210 nm (due to the lack of a strong chromophore, low UV is required unless derivatized[2]).

  • System Suitability Testing (SST) - Mandatory Validation Step:

    • Inject a 50 µg/mL standard of 1-Cyclopentylpiperidine-4-carboxamide in triplicate.

    • Acceptance Criteria:

      • Retention Factor (

        
        ) must be 
        
        
        
        . (Validates that the analyte is successfully deprotonated and retained).
      • Tailing Factor (

        
        ) at 5% peak height must be 
        
        
        
        . (Validates the absence of secondary silanol interactions).
      • Relative Standard Deviation (%RSD) of peak area

        
        .
        
  • Sample Analysis: Proceed with sample injections only if SST criteria are met.

References

  • Agilent ZORBAX Eclipse Plus C18 Data Sheet. Agilent Technologies. Available at: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent Technologies. Available at:[Link]

  • XBridge Columns | UHPLC & HPLC Columns with BEH Technology. Waters Corporation. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science (PubMed). Available at:[Link]

Sources

A Comprehensive Comparison Guide: 1-Cyclopentylpiperidine-4-carboxamide vs. Piperidine Analogs in Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots from single-target paradigms to multi-target-directed ligands (MTDLs), the piperidine-4-carboxamide (isonipecotamide) scaffold has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of 1-Cyclopentylpiperidine-4-carboxamide and its structural analogs, specifically evaluating their performance as dual inhibitors of Thrombin (thr) and Cholinesterases (AChE/BChE)—a cutting-edge therapeutic strategy for Alzheimer's Disease (AD) [1].

By analyzing structure-activity relationships (SAR) and experimental workflows, researchers can better understand how specific N-substitutions on the piperidine ring dictate enzyme selectivity and binding kinetics.

Mechanistic Rationale: The Dual-Target Approach

In neurodegenerative pathologies like Alzheimer's Disease, cognitive decline is driven by a complex interplay of cholinergic deficits and neuroinflammation.

  • Cholinesterases (AChE/BChE): Overactive cholinesterases deplete acetylcholine, impairing memory and cognition.

  • Thrombin (thr): Beyond its role in the coagulation cascade, thrombin acts as a key inflammatory mediator in the brain. Vascular injuries increase blood-brain barrier (BBB) permeability to thrombin, activating protease-activated receptors (PARs) on microglia and exacerbating neurotoxicity [1].

Piperidine-4-carboxamide derivatives bridge these two pathologies. By modifying the N-1 position of the piperidine ring, we can tune the molecule to fit both the narrow active site of thrombin and the hydrophobic gorges of cholinesterases.

Pathway Compound 1-Cyclopentylpiperidine-4-carboxamide Scaffold Target1 Thrombin (thr) Inhibition Compound->Target1 Target2 Cholinesterase (AChE/BChE) Inhibition Compound->Target2 Effect1 Reduced BBB Permeability & Microglial Activation Target1->Effect1 Effect2 Restored Cholinergic Transmission Target2->Effect2 Outcome Synergistic Alzheimer's Therapeutic Efficacy Effect1->Outcome Effect2->Outcome

Dual-target signaling pathway of isonipecotamide derivatives in Alzheimer's Disease.

Comparative Performance Data

The nature of the substituent at the N-1 position of the piperidine ring drastically alters the binding affinity (


). The table below benchmarks the 1-cyclopentyl derivative against its N-isopropyl, N-pyridin-4-yl, and unsubstituted analogs, utilizing data derived from optimized N-(3-(4-fluorobenzyloxy)phenyl)piperidine-4-carboxamide backbones [1].
Quantitative Data Summary
Compound Analog (N-1 Substitution)Thrombin

(nM)
AChE

(nM)
BChE

(nM)
Structural Causality & SAR Insights
N-Pyridin-4-yl (Compound 1)6.058.06,950The polar, rigid pyridine ring fits perfectly into the thrombin S1 pocket but clashes sterically within the broader BChE gorge, leading to poor BChE selectivity.
N-Isopropyl (Compound 14)> 10,000> 1,000130.0The shift to a branched aliphatic chain increases lipophilicity, dramatically improving BChE binding while sacrificing thrombin affinity.
1-Cyclopentyl (Compound 15)> 10,000> 1,000115.0 Optimal BChE Scaffolding: The bulky, lipophilic cyclopentyl ring perfectly occupies the acyl pocket of BChE. It exhibits noncompetitive/mixed inhibition, anchoring the molecule effectively.
Guanidino (Compound 13)18.0120.0650.0Highly polar; retains moderate dual activity but lacks the deep hydrophobic penetration required for sub-200 nM BChE inhibition.

Expert Insight: The transition from a planar pyridine ring to a 1-cyclopentyl moiety represents a deliberate shift in the MTDL design space. While the 1-cyclopentyl analog loses primary thrombin activity, it becomes an exceptionally potent and selective BChE inhibitor. In advanced AD, BChE activity increases while AChE decreases, making the 1-cyclopentylpiperidine-4-carboxamide scaffold a superior starting point for late-stage AD drug development [1].

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of these analogs must rely on orthogonal, self-validating enzymatic assays. The following protocols detail the exact steps required to determine the


 values, embedding internal controls to validate the dynamic range of the readouts.
Protocol A: Ellman’s Assay for Cholinesterase Inhibition (AChE/BChE)

This colorimetric assay relies on the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine, which subsequently reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate).

  • Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: Maintaining pH 8.0 is critical; lower pH reduces the ionization of the DTNB product, suppressing the colorimetric signal and leading to false-negative inhibition data.

  • Enzyme & Inhibitor Incubation: In a 96-well microplate, combine 20 µL of enzyme (eeAChE or eqBChE, 0.09 U/mL), 20 µL of the 1-cyclopentylpiperidine-4-carboxamide analog (varying concentrations, 0.1 nM to 10 µM), and 100 µL of DTNB (0.3 mM). Incubate at 25°C for 10 minutes.

    • Self-Validation: Include wells with Donepezil as a positive control. If Donepezil fails to yield a

      
       ~ 20 nM, the enzyme batch is compromised.
      
  • Substrate Addition: Initiate the reaction by adding 20 µL of acetylthiocholine iodide (or butyrylthiocholine iodide) at varying concentrations (50–300 µM).

  • Kinetic Readout: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Data Analysis: Plot the initial velocity versus substrate concentration. Use a Lineweaver-Burk plot to determine the mechanism of inhibition (e.g., the 1-cyclopentyl analog typically shows mixed inhibition, indicated by intersecting lines left of the y-axis).

Protocol B: Fluorogenic Thrombin Inhibition Assay
  • Reagent Setup: Prepare Tris-HCl buffer (pH 7.4) containing 0.1% PEG-8000. Causality: PEG-8000 prevents the hydrophobic piperidine analogs from non-specifically adhering to the plastic walls of the microplate, ensuring accurate concentration-response curves.

  • Incubation: Mix human thrombin (0.5 U/mL) with the inhibitor and incubate for 15 minutes at 37°C. Include Dabigatran as a positive control.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

  • Detection: Monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Step1 1. Buffer & Enzyme Preparation (pH Control) Step2 2. Inhibitor Incubation (10-15 min) Step1->Step2 Step3 3. Substrate Addition (Reaction Initiation) Step2->Step3 Step4 4. Kinetic Readout (Abs 412nm / Fluo 460nm) Step3->Step4 Step5 5. Lineweaver-Burk & Ki Calculation Step4->Step5

Workflow for dual-target enzymatic inhibition screening.

Conclusion

The 1-Cyclopentylpiperidine-4-carboxamide scaffold represents a highly specialized evolution of the isonipecotamide pharmacophore. While unsubstituted or pyridine-substituted analogs excel at targeting the narrow pockets of coagulation factors like thrombin, the introduction of the bulky, lipophilic cyclopentyl group fundamentally alters the molecule's trajectory. It transforms the scaffold into a highly potent, selective inhibitor of Butyrylcholinesterase (BChE), making it an invaluable asset for researchers developing targeted therapies for late-stage Alzheimer's Disease where BChE activity is heavily upregulated.

References
  • Purgatorio, R., Gambacorta, N., de Candia, M., Catto, M., Rullo, M., Pisani, L., Nicolotti, O., & Altomare, C. D. (2021). "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease." Molecules, 26(17), 5208. Available at:[Link]

  • Purgatorio, R., Gambacorta, N., Samarelli, F., Lopopolo, G., Catto, M., Nicolotti, O., & Altomare, C. D. (2022). "Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases." Pharmaceuticals, 15(7), 823. Available at:[Link]

spectroscopic characterization of 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 1-Cyclopentylpiperidine-4-carboxamide

Executive Summary & Application Scope

1-Cyclopentylpiperidine-4-carboxamide is a critical synthetic intermediate, primarily utilized in the development of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., structural analogs of Niraparib) and GPCR ligands. Its structural integrity hinges on the successful N-alkylation of the piperidine ring without compromising the primary amide functionality.

This guide provides a technical comparison between the target product and its critical process impurities/precursors. It is designed for medicinal chemists and analytical scientists requiring robust differentiation strategies during reaction monitoring and final release testing.

Core Comparison Matrix:

  • Target Product: 1-Cyclopentylpiperidine-4-carboxamide (Purified).

  • Precursor A: Piperidine-4-carboxamide (Isonipecotamide).[1]

  • Precursor B: Cyclopentanone (Reductive Amination Reagent).

  • Potential Degradant: 1-Cyclopentylpiperidine-4-carboxylic acid (Hydrolysis Impurity).

Comparative Spectroscopic Analysis

The following data differentiates the target compound from its precursors based on unique spectral fingerprints.

Table 1: Diagnostic Signal Comparison (NMR & IR)
FeatureTarget: 1-Cyclopentylpiperidine-4-carboxamide Precursor: Piperidine-4-carboxamide Precursor: Cyclopentanone
1H NMR (N-CH) δ 2.45 – 2.60 ppm (m, 1H) (Cyclopentyl methine)Absent (N-H signal at ~2.0-3.0 ppm broad)N/A
1H NMR (Piperidine α-H) δ 2.85 – 3.05 ppm (m, 2H) (Deshielded by tert-amine formation)δ 2.40 – 2.60 ppm (Secondary amine)N/A
IR (Carbonyl) ~1650–1690 cm⁻¹ (Amide I, strong)~1650–1690 cm⁻¹ (Amide I, strong)~1740 cm⁻¹ (Ketone, sharp)
IR (N-H Stretch) ~3150–3400 cm⁻¹ (Primary Amide doublet)~3200–3400 cm⁻¹ (Amide + Sec. Amine overlap)Absent
MS (ESI+) [M+H]⁺ = 197.3 [M+H]⁺ = 129.2 N/A

Detailed Characterization Protocols

Technique A: Nuclear Magnetic Resonance (1H NMR)

Rationale: NMR is the definitive method for confirming the attachment of the cyclopentyl ring and ensuring no residual starting material remains.

Experimental Protocol:

  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred for amide proton visibility) or CDCl3 .

  • Acquisition: Standard proton sequence (16-32 scans), 298 K.

  • Processing: Calibrate to residual solvent peak (DMSO: 2.50 ppm; CHCl3: 7.26 ppm).

Structural Validation Logic:

  • The "Cyclopentyl Fingerprint": Look for the emergence of a multiplet at 1.30–1.80 ppm (8H, cyclopentyl methylene protons) and a distinct methine proton at ~2.5 ppm (often overlapping with DMSO, check HSQC if ambiguous).

  • Amide Confirmation: Two broad singlets (or one very broad hump) between 6.80–7.40 ppm correspond to the -CONH₂ protons. These are exchangeable with D₂O.

  • Purity Check: Any triplet at ~2.6 ppm lacking the cyclopentyl envelope suggests unreacted Isonipecotamide.

Technique B: Infrared Spectroscopy (FT-IR)

Rationale: Rapid "Go/No-Go" decision making for reaction completion (disappearance of ketone) and hydrolysis check (appearance of acid).

Diagnostic Bands:

  • 1740 cm⁻¹ (Critical): If this sharp peak is present, residual Cyclopentanone is contaminating the sample.

  • 1690–1710 cm⁻¹ (Warning): A shift of the carbonyl band to higher wavenumbers, accompanied by a broad "OH" trough (2500–3000 cm⁻¹), indicates hydrolysis to the Carboxylic Acid .

  • 1660 cm⁻¹ (Target): The Amide I band should be the dominant carbonyl feature.

Technique C: Mass Spectrometry (LC-MS)

Rationale: High-sensitivity detection of by-products.

Fragmentation Pattern (ESI+):

  • Parent Ion: m/z 197.3 [M+H]⁺.

  • Fragment A: m/z 152 [M - CONH₂]⁺ (Loss of amide group).

  • Fragment B: m/z 129 [M - C5H9 + H]⁺ (Loss of cyclopentyl group - rare in soft ionization but possible in EI).

Synthesis & Characterization Workflow (Logic Map)

The following diagram illustrates the critical decision pathways for validating the synthesis of 1-Cyclopentylpiperidine-4-carboxamide from its precursors.

G Start Crude Reaction Mixture (Reductive Amination) IR_Check Step 1: FT-IR Analysis (Focus: 1740 cm⁻¹) Start->IR_Check Ketone_Present Peak at 1740 cm⁻¹? YES: Residual Cyclopentanone IR_Check->Ketone_Present Fail Amide_Check Peak at 1660 cm⁻¹ only? YES: Proceed to MS IR_Check->Amide_Check Pass MS_Check Step 2: LC-MS (ESI+) Amide_Check->MS_Check Mass_129 Mass 129 detected? Unreacted Isonipecotamide MS_Check->Mass_129 Impurity Mass_197 Mass 197 detected? Target Product Identified MS_Check->Mass_197 Target NMR_Validation Step 3: 1H NMR Validation (DMSO-d6) Mass_197->NMR_Validation Final_Purity Confirm Integration: Cyclopentyl (9H) : Amide (2H) NMR_Validation->Final_Purity

Caption: Analytical workflow for validating 1-Cyclopentylpiperidine-4-carboxamide purity against common synthetic impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118450420, N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide. Retrieved from [Link]. (Used for analogous piperidine-carboxamide spectral features).

  • Royal Society of Chemistry (2025). Search Results for Piperidine-4-carboxamide derivatives. Retrieved from [Link]. (General amide/amine spectral data).

  • SpectraBase (2025). Vapor Phase IR of 1-Cyclopentyl-4-methylpiperazine. Retrieved from [Link].[2] (Reference for N-cyclopentyl spectral signature).

  • Organic Chemistry Portal (2025). Reductive Amination of Cyclopentanone. Retrieved from [Link]. (Mechanism and impurity profile for reductive amination).

Sources

In-Depth IR Analysis & Comparison: 1-Cyclopentylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Target Molecule: 1-Cyclopentylpiperidine-4-carboxamide (N-substituted isonipecotamide derivative).[1] Primary Application: Pharmaceutical intermediate; scaffold for sigma receptor ligands and acetylcholinesterase inhibitors.[1] Objective: This guide provides a rigorous interpretation of the Infrared (IR) spectrum for 1-Cyclopentylpiperidine-4-carboxamide. Unlike generic spectral lists, this document focuses on comparative diagnostics —distinguishing the target molecule from its synthetic precursors (Piperidine-4-carboxamide) and potential hydrolysis degradants (Carboxylic acids).[1]

The Core Challenge: The spectral overlap between the piperidine ring, the cyclopentyl group, and the primary amide functionality requires a precise, region-specific analysis to confirm successful N-alkylation without compromising the carboxamide moiety.

Experimental Protocol: Data Acquisition

To ensure reproducibility and "self-validating" results, the following protocol is recommended for acquiring the reference spectrum.

Sample Preparation[1][2]
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this lipophilic amide to avoid hygroscopic interference in the N-H region.[1]

  • Crystal Material: Diamond/ZnSe (Single bounce).[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to resolve weak overtone bands.

    • Range: 4000–600 cm⁻¹.[1]

Self-Validation Check

Before interpretation, verify the baseline:

  • CO₂ Region (2350 cm⁻¹): Should be flat.

  • Water Vapor (3500–3800 cm⁻¹): Minimal noise.[1] High noise here obscures the critical Amide N-H asymmetric stretch.[1]

Spectral Analysis: The "Product" Profile

The IR spectrum of 1-Cyclopentylpiperidine-4-carboxamide is defined by three critical regions. The absence of specific bands (Precursor Ketone, Broad Acid OH) is as diagnostic as the presence of product bands.

Region 1: High Frequency (4000 – 2800 cm⁻¹)

This region confirms the Primary Amide and the Aliphatic Skeleton .

Frequency (cm⁻¹)Vibration ModeIntensityDiagnostic Interpretation
3380 – 3420 N-H Stretch (Asymmetric)MediumCharacteristic of primary amides (-CONH₂).[1]
3180 – 3220 N-H Stretch (Symmetric)MediumPaired with the asymmetric band.[1] The "Doublet" confirms the nitrogen has two protons (Primary Amide).
2950 – 2850 C-H Stretch (Aliphatic)StrongOverlap of Piperidine ring (CH₂) and Cyclopentyl ring (CH₂).[1]
~2800 Bohlmann Bands (C-H)WeakSpecific to tertiary amines (N-CH).[1] Indicates successful alkylation of the piperidine nitrogen.
Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the "Control Center" for verifying the amide structure.

Frequency (cm⁻¹)Vibration ModeIntensityDiagnostic Interpretation
1650 – 1690 Amide I (C=O[1] Stretch)StrongThe most dominant peak.[1] Lower frequency than ketones/esters due to resonance.[1]
1590 – 1620 Amide II (N-H Bend)MediumScissoring vibration of NH₂.[1] Confirms the carbonyl is part of an amide, not a ketone.
Region 3: Fingerprint & Skeletal (1500 – 600 cm⁻¹)
  • 1450 cm⁻¹: CH₂ Scissoring (Cyclopentyl/Piperidine overlap).[1]

  • 1400 cm⁻¹: C-N Stretching (Amide).[1]

  • ~1120 cm⁻¹: C-N Stretching (Tertiary Aliphatic Amine).[1]

Comparative Analysis: Target vs. Alternatives

In drug development, the "Alternative" is often the Precursor (Starting Material) or the Degradant . Distinguishing these is critical for Process Analytical Technology (PAT).

Comparison A: Target vs. Precursor (Piperidine-4-carboxamide)

Scenario: Verifying the reductive amination of Piperidine-4-carboxamide with Cyclopentanone.

FeaturePrecursor (Piperidine-4-carboxamide)Target (1-Cyclopentyl...)[1]Key Difference
Amine Type Secondary Amine (Ring NH)Tertiary Amine (Ring N-R)Loss of N-H stretch (~3250 cm⁻¹) from the ring.[1][2] Note: This is often obscured by the Amide NH, making it a poor diagnostic alone.
C-H Region Piperidine CH onlyPiperidine + CyclopentylIntensity increase in 2800–2950 cm⁻¹ region due to added -CH2- groups.[1]
Impurity Check N/ACyclopentanone CRITICAL: Check for residual ketone C=O at 1740 cm⁻¹ . The target has NO band here.
Comparison B: Target vs. Degradant (Hydrolysis Product)

Scenario: The amide group hydrolyzes to a carboxylic acid (1-Cyclopentylpiperidine-4-carboxylic acid) under stress.[1]

FeatureTarget (Amide)Degradant (Carboxylic Acid)Key Difference
OH/NH Region Sharp NH Doublet (3400/3200)Broad O-H (3300–2500)The "Acid Beard" (broad OH) obliterates the sharp NH bands.[1]
Carbonyl Amide I (~1660 cm⁻¹)Acid C=O (~1710–1730 cm⁻¹)Shift to higher frequency. Acid carbonyls are less conjugated than amides.[1]
Amide II Present (~1600 cm⁻¹)Absent Disappearance of the N-H bending mode.[1]

Decision Logic for Synthesis Verification

The following diagram illustrates the logical workflow for verifying the product using IR spectroscopy, highlighting the "Go/No-Go" decision points based on spectral data.

IR_Verification_Flow Start Crude Product Spectrum Check_Ketone Check 1735-1750 cm⁻¹ (Ketone C=O) Start->Check_Ketone Result_Ketone Band Present? Check_Ketone->Result_Ketone Check_OH Check 2500-3300 cm⁻¹ (Broad O-H) Result_Ketone->Check_OH No Fail_Precursor FAIL: Residual Cyclopentanone Result_Ketone->Fail_Precursor Yes Result_OH Broad Band Present? Check_OH->Result_OH Check_Amide Check 3180-3420 cm⁻¹ (N-H Doublet) Result_OH->Check_Amide No Fail_Hydrolysis FAIL: Hydrolyzed to Acid Result_OH->Fail_Hydrolysis Yes Result_Amide Doublet Present? Check_Amide->Result_Amide Fail_Unknown FAIL: Amide Loss/Side Reaction Result_Amide->Fail_Unknown No Pass PASS: 1-Cyclopentylpiperidine-4-carboxamide Confirmed Result_Amide->Pass Yes

Caption: Logic flow for validating 1-Cyclopentylpiperidine-4-carboxamide synthesis via FTIR, screening for common impurities (ketones, acids).

References

  • National Institute of Standards and Technology (NIST). Piperidine-4-carboxamide (Nipecotamide) - IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives (Amides). Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Available at: [Link]

  • PubChem. 1-(2-anilino-2-oxoethyl)piperidine-4-carboxamide (Structural Analog Data). National Library of Medicine.[1] Available at: [Link]

Sources

Safety Operating Guide

1-Cyclopentylpiperidine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

This guide outlines the mandatory disposal protocols for 1-Cyclopentylpiperidine-4-carboxamide (and its associated salts). As a piperidine derivative containing a secondary or tertiary amine and an amide functionality, this compound presents specific chemical compatibilities that dictate its waste stream.

The Core Directive: This substance must be managed as Hazardous Chemical Waste . Under no circumstances is sewer disposal (sink pouring) permitted. The primary disposal method is high-temperature incineration via a licensed facility to ensure the complete destruction of the nitrogen-containing heterocycle and to manage nitrogen oxide (NOx) emissions.[1]

Hazard Identification & Waste Characterization

Before disposal, you must validate the hazard profile.[2][3] While specific SDS data can vary by vendor for R&D intermediates, the functional groups (piperidine ring, carboxamide) dictate the following baseline handling requirements.

Table 1: Functional Hazard Profile & Waste Codes

ParameterClassificationOperational Implication
Chemical Class Organic Amine / AmideAlkaline/Basic. Incompatible with strong acids and oxidizers.[1]
Physical State Solid (typically crystalline)Dust generation is a primary exposure vector during transfer.
GHS Hazards H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp. Irritant) H302 (Acute Tox. Oral)Standard PPE (Nitrile gloves, safety glasses, lab coat) is required. Use a fume hood for solid weighing.
RCRA Status (USA) Characteristic Waste Likely not P/U listed by name, but regulated if it exhibits toxicity or is mixed with listed solvents.
Waste Stream Organic Base Do NOT mix with acidic waste streams (risk of exothermic reaction).

Critical Safety Mechanism: Treat this compound as a Nitrogenous Base . Mixing this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids can result in violent, exothermic reactions or the generation of toxic gases.

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. You must segregate this waste based on its physical state and chemical compatibility.

A. Solid Waste (Pure Substance / Contaminated Debris)
  • Primary Container: Collect pure solid waste in a wide-mouth, high-density polyethylene (HDPE) jar.

  • Contaminated Debris: Weigh boats, gloves, and paper towels contaminated with the substance must be double-bagged (clear polyethylene) and tagged as "Solid Hazardous Waste."

  • Labeling: The tag must explicitly list: "1-Cyclopentylpiperidine-4-carboxamide" and "Toxic/Irritant."[1]

B. Liquid Waste (Mother Liquors / Rinsates)
  • Solvent Compatibility: If dissolved in organic solvents (Methanol, DCM, Ethyl Acetate), segregate based on the solvent's properties (Halogenated vs. Non-Halogenated).

  • pH Check: If the solution is aqueous, check pH. If pH > 9, label as "Basic Organic Waste."

  • Prohibited Mixtures: NEVER pour this waste into a container holding:

    • Chromic Acid[2][4]

    • Nitric Acid[1]

    • Piranha Solution[1][4]

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA (RCRA) and local EHS regulations.

Step 1: Waste Generation & Accumulation[1]
  • Aliquot Waste: Transfer waste into a Satellite Accumulation Area (SAA) container immediately after the experiment.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Cap Integrity: Ensure caps are screwed tight. Funnels must be removed when not actively pouring.

Step 2: Container Decontamination (The "Empty" Rule)

Regulatory agencies (like the EPA) define a container as "RCRA Empty" only if specific criteria are met.[5]

  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).

  • Rinsate Disposal: Pour the rinsate into your Liquid Hazardous Waste container. Do not pour rinsate down the drain.

  • Defacement: Cross out the original label. Mark "EMPTY" clearly on the bottle.

  • Final Disposal: Place the triple-rinsed, defaced bottle in the designated glass recycling or trash, depending on your facility's specific glass policy.

Step 3: Final Handoff
  • Seal & Wipe: Wipe the exterior of the waste container to ensure no residue remains.

  • Documentation: Complete the Hazardous Waste Tag with the start date, full chemical name (no abbreviations), and estimated percentages of constituents.

  • Request Pickup: Submit a request to your EHS / Waste Management team for incineration pickup.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 1-Cyclopentylpiperidine-4-carboxamide to ensure stream integrity.

DisposalWorkflow Start Waste: 1-Cyclopentylpiperidine-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar or Double-Bag Debris Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Label LABELING: Name: 1-Cyclopentylpiperidine-4-carboxamide Hazards: Irritant, Toxic SolidPack->Label Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens Halo->Label NonHalo->Label Incinerate FINAL DISPOSAL: High-Temp Incineration (NOx Scrubber Required) Label->Incinerate

Caption: Logic flow for segregating and packaging piperidine-carboxamide waste streams to ensure safe incineration.

Emergency Procedures (Spills)

In the event of a spill, immediate action is required to prevent exposure and environmental release.[6]

  • Evacuate & Ventilate: If the spill is large (>100g) or dust is airborne, evacuate the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquids: Use an inert absorbent (vermiculite or spill pads). Do NOT use sawdust (fire hazard with certain amines).

  • Decontamination: Clean the surface with a mild soap/water solution. Collect all cleanup materials as hazardous waste.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem Database. Compound Summary: Piperidine-4-carboxamide derivatives (General Hazard Data).[1] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

A Researcher's Guide to Handling 1-Cyclopentylpiperidine-4-carboxamide: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 1-Cyclopentylpiperidine-4-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal framework for laboratory safety. Adherence to these protocols is fundamental to ensuring a safe and compliant research environment.

Hazard Identification and Risk Profile

Based on data from similar chemical structures, 1-Cyclopentylpiperidine-4-carboxamide, a solid, crystalline powder, should be presumed to present the following risks:

  • Harmful if swallowed, inhaled, or in contact with skin .[1][2]

  • Causes skin irritation .[2][3]

  • Causes serious eye irritation .[2][3]

  • May cause respiratory tract irritation , particularly when handled as a powder, due to the risk of dust formation.[1][2][4]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The operational plan must be designed to mitigate these risks at every step.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are non-negotiable. The causality is clear: creating physical barriers between the researcher and the chemical is the most direct way to prevent exposure.

  • Eye and Face Protection: The eyes are highly susceptible to chemical splashes and airborne particulates.

    • Mandatory: Chemical splash goggles that conform to ANSI/ISEA Z87.1 standards in the US or EN166 in Europe are required at all times.[1][3][5] These provide a seal around the eyes, offering superior protection against splashes and dust compared to standard safety glasses.

    • As Needed: A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions.[3]

  • Hand Protection: Direct skin contact is a significant exposure risk that can lead to irritation or absorption.

    • Mandatory: Use chemical-resistant gloves, such as nitrile gloves.[1][3][6] Always inspect gloves for tears or punctures before use.[7]

    • Technique: Employ proper glove removal techniques (without touching the glove's outer surface) to avoid cross-contamination.[7] Contaminated gloves must be disposed of as chemical waste immediately after use.[1][7]

  • Body Protection: This prevents contamination of personal clothing and underlying skin.

    • Mandatory: A standard laboratory coat must be worn and kept fully fastened.[1][6]

    • As Needed: For tasks involving larger quantities or a high risk of spills, a chemical-resistant apron over the lab coat is recommended.[6]

  • Respiratory Protection: Inhalation of fine powders can cause acute respiratory irritation.

    • Primary Control: All handling of solid 1-Cyclopentylpiperidine-4-carboxamide that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[1][5][6] This engineering control is the most effective way to minimize inhalation risk.

    • Secondary Control: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved dust respirator (e.g., N95) or a European equivalent (e.g., FFP2) should be used.[3][7]

Table 1: Summary of Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN166 compliant).[1][3]Protects against splashes and airborne dust which can cause serious eye irritation.[3]
Hand Protection Chemical-resistant nitrile gloves.[1][3][6]Prevents direct skin contact, a primary route of exposure that can cause irritation.[1][3]
Body Protection Standard laboratory coat.[1][6]Protects clothing and skin from accidental contamination.
Respiratory Protection Work performed in a chemical fume hood.[1][5][6]Minimizes inhalation of dust particles, which can cause respiratory irritation.[1][4]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; each step logically builds upon the last to ensure containment and safety throughout the workflow.

Preparation and Weighing
  • Area Preparation: Confirm that the chemical fume hood is operational and the work surface is clean, uncluttered, and prepared with absorbent bench paper. Ensure an appropriate chemical waste container is nearby.

  • Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical container.

  • Weighing: Carefully weigh the desired amount of 1-Cyclopentylpiperidine-4-carboxamide within the fume hood. Use smooth, deliberate motions to avoid generating airborne dust.[1]

Dissolution and Use
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or vortex mixer, ensuring the vessel is capped.

  • Transfer: Use appropriate, clean laboratory glassware for all solution transfers.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure, a swift and informed response is critical.

  • In Case of Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][7] If skin irritation occurs or persists, seek medical attention.[3]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][5][7] Remove contact lenses if it is safe to do so.[3] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[1][5][7] If the person is not breathing, provide artificial respiration.[1][7] Seek medical attention.[5]

  • In Case of Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[5][7] Seek immediate medical attention.

  • In Case of a Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5] Sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for chemical waste disposal.[5][7][8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All materials contaminated with 1-Cyclopentylpiperidine-4-carboxamide are considered chemical waste and must be handled accordingly.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Containerization: Collect all contaminated materials (e.g., used gloves, bench paper, spill cleanup debris) in a designated, compatible, and sealable container.[5][6]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "1-Cyclopentylpiperidine-4-carboxamide".[6]

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste management program.[5][6] Never dispose of this chemical down the drain or in the regular trash.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety protocols in the handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_area 1. Prepare Work Area (Fume Hood, Waste Container) don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh 3. Weigh Solid Compound (Avoid Dust Generation) don_ppe->weigh exposure Exposure Occurs don_ppe->exposure dissolve 4. Dissolve/Use in Reaction weigh->dissolve spill Spill Occurs weigh->spill decontaminate 5. Decontaminate Glassware & Work Area dissolve->decontaminate dissolve->spill dispose_waste 6. Dispose of Contaminated Waste (PPE, materials) decontaminate->dispose_waste doff_ppe 7. Doff PPE & Wash Hands dispose_waste->doff_ppe spill_response Follow Spill Protocol spill->spill_response first_aid Follow First Aid Measures exposure->first_aid

Caption: Workflow for handling 1-Cyclopentylpiperidine-4-carboxamide.

References

  • Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid - Benchchem.
  • Prudent Disposal of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals - Benchchem.
  • Safety Data Sheet - BroadPharm.
  • SAFETY DATA SHEET - TCI Chemicals.
  • MSDS of 1-Cbz-piperidine-4-carboxamidine - Capot Chemical.
  • Material Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4 - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 13 - SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • QA-3484 p.1 - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 1-Amino-4-cyclopentylpiperazine - ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.